Corynoline
Description
Overview of Corynoline's Significance in Phytochemistry and Pharmacology
This compound (B1669448) is a benzophenanthridine alkaloid, a type of isoquinoline (B145761) alkaloid, that has been identified in plants of the Corydalis genus, particularly Corydalis incisa and Corydalis bungeana Turcz. caymanchem.comwikipedia.orgrsc.org As a phytochemical, its complex structure and natural origin make it a subject of significant interest for isolation, characterization, and synthesis studies. rsc.org The genus Corydalis itself is a rich source of biologically active isoquinoline alkaloids, with over 100 such compounds having been isolated from it. rsc.orgbohrium.com
In the realm of pharmacology, this compound has demonstrated a range of biological activities, positioning it as a molecule of considerable interest for therapeutic research. medkoo.com One of its most well-documented properties is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. wikipedia.orgmedchemexpress.comnih.gov This inhibitory action suggests potential applications in the study of neurodegenerative conditions where cholinergic transmission is impaired. nih.gov
Furthermore, extensive research has highlighted the significant anti-inflammatory properties of this compound. selleckchem.com Studies have shown its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govnih.govnih.govresearchgate.net Its mechanism of action in this context has been linked to the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. nih.govnih.gov
Beyond these primary areas, research has uncovered other pharmacological effects, including anti-cancer activity, where it has been shown to selectively inhibit the proliferation of certain cancer cell lines, and inhibitory effects on the β-secretase 1 (BACE1) enzyme, which is a target in Alzheimer's disease research. caymanchem.com
Table 1: Investigated Pharmacological Activities of this compound
| Pharmacological Activity | Key Research Finding | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Reversible and noncompetitive inhibitor with an IC50 of 30.6 μM. | medchemexpress.comnih.gov |
| Anti-inflammatory | Exhibits anti-inflammatory effects by activating the Nrf2 pathway and suppressing NF-κB activation. | nih.govnih.gov |
| β-secretase 1 (BACE1) Inhibition | Inhibits BACE1 with IC50 values of 33.59 and 89.07 μM in different assays. | caymanchem.com |
| Anti-cancer | Selectively inhibits proliferation of melanoma cells and induces apoptosis. | caymanchem.com |
| Antinociceptive | Significantly suppresses paw licking and writhing in experimental pain models. | nih.gov |
Historical Context of this compound Research
The scientific investigation of this compound has evolved over several decades, with early work focusing on its isolation and structural elucidation as a natural product from Corydalis species. wikipedia.orgresearchgate.net A significant milestone in understanding its pharmacological potential occurred in 2002, when a study identified this compound, isolated from the aerial parts of Corydalis incisa, as an acetylcholinesterase inhibitor. nih.govresearchgate.net This discovery opened a new avenue of research into its neuroprotective possibilities.
Following this, the anti-inflammatory properties of this compound, a known effect of its source plant Corydalis bungeana Turcz., began to be investigated at a molecular level. nih.gov Research published in the 2010s delved into its mechanisms, demonstrating its effects on lipopolysaccharide (LPS)-induced inflammation and its interaction with cellular signaling pathways like Nrf2 and MAPKs. nih.govnih.gov The first total synthesis of this compound and its analogue, 12-hydroxythis compound, was also achieved, providing a method for producing the compound for further study without relying on natural extraction. rsc.org
Table 2: Timeline of Key this compound Research Milestones
| Year | Research Milestone | Key Finding/Outcome | Reference |
|---|---|---|---|
| 2002 | Identification of AChE Inhibition | This compound isolated from Corydalis incisa was reported to be a reversible and noncompetitive AChE inhibitor. | nih.govresearchgate.net |
| 2014 | Elucidation of Anti-sepsis Effects | This compound was shown to increase the survival rate in a mouse model of sepsis. | caymanchem.com |
| 2016 | Investigation of Anti-inflammatory Mechanism | The anti-inflammatory mechanism was linked to the modulation of Nrf2 and MAPK pathways. | nih.govnih.gov |
| 2018 | Cardiovascular Inflammation Research | Anti-inflammatory effects were demonstrated in human umbilical vein endothelial cells (HUVECs). | nih.gov |
| 2020 | Anti-cancer Mechanism Exploration | A study detailed how this compound suppresses melanoma cell growth through inducing oxidative stress. | caymanchem.com |
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is characterized by a deeper exploration of its molecular mechanisms and potential therapeutic applications. Scientists are moving beyond initial discoveries of its biological activities to understand precisely how it functions at the cellular and subcellular levels. A major trend is the continued investigation of its anti-inflammatory and antioxidant effects through the Nrf2/HO-1 signaling pathway. researchgate.net Studies are examining how this compound can protect against conditions like hepatic ischemia/reperfusion injury by mitigating oxidative stress and inflammatory responses. researchgate.net
Another significant trend is the detailed characterization of its various enzymatic inhibitions. The use of modern techniques, such as immobilized enzyme reactors, allows for more efficient screening and characterization of its effects on targets like BACE1. caymanchem.com Research into its anti-cancer properties is also advancing, with studies focusing on its ability to induce apoptosis and oxidative stress in cancer cells, and its effects on the cell cycle. caymanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
| Source | CAS Common Chemistry | |
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| Record name | (+)-Corynoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Corynoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
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| Record name | 13-Methylchelidonine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
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| Record name | 18797-79-0 | |
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| Record name | CORYNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
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Ii. Botanical Sources and Isolation Methodologies of Corynoline
Identification of Corynoline-Producing Plant Species
The Corydalis genus is a notable source of various alkaloids, including This compound (B1669448). Research has identified several species within this genus that contain this compound.
Corydalis bungeana Turcz. is recognized as a primary botanical source of this compound. This plant is a well-known traditional Chinese herbal medicine. This compound is considered a major constituent derived from Corydalis bungeana Herba and is even used as an ingredient for assessing the quality of this herbal medicine. nih.govfrontiersin.org
Corydalis incisa is another significant source from which this compound has been isolated. caymanchem.comadooq.comebi.ac.uklktlabs.com this compound has been isolated from the aerial parts of Corydalis incisa. adooq.comebi.ac.uklktlabs.comnih.gov
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound from plant matrices require sophisticated techniques to separate it from other plant compounds and obtain it in a high state of purity.
Chromatographic methods are fundamental in the isolation and purification of this compound. Column chromatography is a widely used technique for this purpose. researchgate.netbioline.org.brajol.info
One method involves extracting dried Corydalis bungeana with ethanol-water, concentrating the filtrate, and then subjecting the crude extract to chromatography on a macroporous resin column. Subsequent purification steps can involve silica (B1680970) gel column chromatography and Sephadex LH-20. mdpi.com Another approach for isolating alkaloids from Corydalis bungeana utilizes high-speed counter-current chromatography (HSCCC) with a stepwise elution system. This method has successfully yielded this compound with high purity. nih.gov
For Corydalis incisa, this compound has been isolated from the chloroform-soluble fraction of the methanolic extract of the aerial parts through repeated column chromatography. ebi.ac.ukebi.ac.uk
Here is a summary of isolation methods and sources:
| Plant Species | Part Used | Extraction Solvent | Chromatographic Method(s) |
| Corydalis bungeana | Whole plant | Ethanol-water | Macroporous resin, Silica gel, Sephadex LH-20 |
| Corydalis bungeana | Not specified | Not specified | High-speed counter-current chromatography |
| Corydalis incisa | Aerial parts | Methanol (B129727) | Column chromatography |
| Corydalis longicalcarata | Rhizomes | Ethanol | Column chromatography |
Spectroscopic techniques are crucial for the structural elucidation and identification of isolated this compound. These methods provide detailed information about the molecule's structure and properties.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the identification and quantification of this compound. nih.govfrontiersin.orgnih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification of components in complex mixtures. wikipedia.org This technique has been used to identify metabolites of this compound and characterize conjugates. nih.govfrontiersin.org
Other spectroscopic methods used in the structural elucidation of alkaloids, including this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy. biorxiv.orgbioline.org.brebi.ac.ukresearchgate.netslideshare.netjchps.com NMR spectroscopy is particularly powerful for determining the molecular structure and the environment of atoms within the molecule. researchgate.netjchps.comnumberanalytics.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification. biorxiv.orgresearchgate.net UV spectroscopy can offer insights into electronic transitions and molecular bonding. ebi.ac.ukespublisher.com
For instance, the structures of compounds isolated from Corydalis longicalcarata were identified as this compound and acetylthis compound (B188575) by comparing their mass spectrometry data, ¹H NMR, ¹³C NMR, and UV spectra with known data. biorxiv.org LC-MS analysis was also used to confirm the molecular weight of these compounds. biorxiv.org
Here is a summary of spectroscopic techniques used:
| Technique | Application |
| LC-MS/MS | Identification, quantification, metabolite analysis |
| NMR Spectroscopy | Structural elucidation (¹H, ¹³C, 2D) |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| UV Spectroscopy | Electronic transitions, molecular bonding |
Purity Assessment and Standardization of this compound Isolates
The purity assessment and standardization of this compound isolates are critical steps following its extraction and purification from botanical sources. These processes ensure the quality, consistency, and reliability of this compound for research or potential applications. Various analytical techniques are employed to determine the purity of isolated this compound and to standardize the methods for its quantification in plant extracts.
High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for both the quantitative analysis and purity determination of this compound. This method allows for the separation of this compound from other co-occurring compounds in plant extracts based on their differential interactions with a stationary phase and a mobile phase. Detection is often performed using techniques such as Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) alfabiotech.net. Studies have reported achieving high purity levels for this compound isolates through optimized isolation and purification protocols followed by HPLC analysis. For instance, purities of 99.5% and 99.0% for this compound isolated from Corydalis bungeana have been determined by HPLC nih.govmdpi.com. Another study involving compounds from Corydalis bungeana reported purities exceeding 98% for this compound, as determined using HPLC-DAD and UHPLC-MS mdpi.com. Research on this compound isolated from Corydalis incisa also indicated purity greater than 97% based on HPLC analysis mdpi.comresearchgate.net.
Spectroscopic methods play a crucial role in the identification and structural confirmation of this compound isolates, complementing chromatographic purity assessment. Techniques such as Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS), are commonly used nih.govmdpi.commdpi.commdpi.comebi.ac.ukcpu.edu.cn. These methods help confirm that the isolated compound is indeed this compound and provide detailed structural information, further supporting the purity assessment.
Standardization efforts aim to establish consistent analytical procedures for the reliable quantification of this compound in different batches of plant material or extracts. This involves developing and validating methods, often using HPLC, to accurately determine the concentration of this compound. Calibration curves are generated using reference standards of known purity to quantify the amount of this compound in samples nih.gov. The reproducibility and accuracy of these methods are evaluated through parameters such as relative standard deviation (RSD) and recovery rates nih.gov.
Detailed research findings highlight the effectiveness of these methods in achieving and verifying high purity levels of this compound. The table below summarizes some reported purity levels and the analytical methods used:
| Botanical Source | Isolation Method(s) | Purity (%) | Analytical Method(s) | Citation |
| Corydalis bungeana | Column gel chromatography | 99.5 | HPLC, UV, ¹H-NMR, ¹³C-NMR | nih.gov |
| Corydalis bungeana | Silica gel and Sephadex LH-20 column chromatography | >98 | HPLC-DAD, UHPLC-MS, UV, MS, NMR | mdpi.com |
| Corydalis bungeana | pH-zone-refining counter-current chromatography (CCC) | 99.0 | HPLC, ESI-MS, ¹H-NMR, ¹³C-NMR | mdpi.com |
| Corydalis bungeana | Silica gel column chromatography | >97 | UPLC, MS, ¹H-NMR, ¹³C-NMR | mdpi.comcpu.edu.cn |
| Corydalis incisa | Column chromatography | >97 | HPLC | mdpi.comresearchgate.net |
These studies demonstrate that a combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment and standardization of this compound isolates obtained from various botanical sources.
Iii. Pharmacological Activities and Biological Effects of Corynoline
Anti-inflammatory Properties of Corynoline (B1669448)
The anti-inflammatory effects of this compound are well-documented and are attributed to its ability to interact with and modulate critical cellular signaling cascades. These interactions ultimately lead to a reduction in the production of pro-inflammatory molecules and an enhancement of the body's endogenous antioxidant defenses. The subsequent sections will explore these mechanisms in detail, focusing on the modulation of the NF-κB and Nrf2 signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. This compound has been shown to exert significant anti-inflammatory effects by modulating this pathway. nih.govresearchgate.netnih.gov This modulation occurs through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the regulation of key inflammatory mediators.
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has demonstrated a potent ability to suppress the expression of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov In studies utilizing lipopolysaccharide (LPS)-induced inflammatory models, treatment with this compound resulted in a significant reduction in the mRNA and protein levels of these cytokines. mdpi.comfao.org This inhibition is crucial as TNF-α, IL-1β, and IL-6 are pivotal mediators of the inflammatory cascade, and their downregulation by this compound contributes significantly to its anti-inflammatory profile. mdpi.commdpi.commdpi.com For instance, in a study on LPS-induced acute lung injury in mice, this compound markedly inhibited the release of IL-1β, TNF-α, and IL-6. nih.gov
| Cytokine | Effect of this compound | Model System |
|---|---|---|
| TNF-α | Suppressed expression at mRNA and protein levels | LPS-activated RAW264.7 cells mdpi.com |
| IL-1β | Suppressed expression at mRNA and protein levels | LPS-activated RAW264.7 cells mdpi.com |
| IL-6 | Inhibited release | LPS-induced acute lung injury in mice nih.gov |
Beyond cytokines, this compound also regulates other critical inflammatory mediators. It has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key players in the inflammatory process. mdpi.comnih.govresearchgate.netnih.gov This reduction is achieved by downregulating the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net In LPS-activated RAW264.7 cells, this compound treatment led to a decrease in both the protein and mRNA levels of iNOS and COX-2. researchgate.netmdpi.com This dual inhibition of iNOS and COX-2 by this compound underscores its comprehensive anti-inflammatory action.
| Mediator/Enzyme | Effect of this compound | Model System |
|---|---|---|
| iNOS | Reduced protein and mRNA levels | LPS-activated RAW264.7 cells researchgate.netmdpi.com |
| COX-2 | Reduced protein and mRNA levels | LPS-activated RAW264.7 cells researchgate.netmdpi.com |
| NO | Reduced production | LPS-activated RAW264.7 cells mdpi.comresearchgate.net |
| PGE2 | Inhibited secretion | LPS-induced acute lung injury in mice researchgate.net |
In the context of joint diseases such as osteoarthritis, interleukin-1β is a key catabolic factor that promotes the degradation of cartilage. nih.govnih.govd-nb.info this compound has been found to counteract these detrimental effects in chondrocytic cells. nih.gov It inhibits the IL-1β-stimulated catabolic processes, thereby protecting the cartilage matrix. nih.govnih.govresearchgate.net This protective effect is, in part, mediated through the modulation of the NF-κB pathway, which is a critical regulator of IL-1β-induced catabolism in chondrocytes. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com this compound has been identified as a potent activator of this pathway, contributing significantly to its anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. researchgate.net Among the most important of these are heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netmdpi.comresearchgate.netnih.gov Studies have consistently shown that this compound treatment significantly increases the expression of both HO-1 and NQO1 at both the mRNA and protein levels. mdpi.comnih.gov For instance, in LPS-induced RAW264.7 cells, this compound upregulated the expression of Nrf2, HO-1, and NQO1. mdpi.com This upregulation of potent antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, which is intimately linked to inflammation. researchgate.netnih.gov The activation of the Nrf2/HO-1 axis is a key mechanism underlying the protective effects of this compound in various inflammatory conditions. researchgate.netnih.govnih.gov
| Enzyme | Effect of this compound | Significance |
|---|---|---|
| HO-1 | Significantly increased mRNA and protein expression | Mediates antioxidant and anti-inflammatory effects mdpi.comresearchgate.netnih.gov |
| NQO1 | Significantly increased mRNA and protein expression | Functions as a scavenger for reactive oxygen species mdpi.comnih.gov |
Activation of Nrf2 Signaling Pathway
Attenuation of Reactive Oxygen Species (ROS) Generation
This compound has demonstrated a capacity to attenuate oxidative stress by modulating the generation of reactive oxygen species (ROS). This effect is particularly evident in protective roles against cellular injury. Research indicates that in the context of renal and hepatic ischemia-reperfusion injury, as well as hydrogen peroxide-induced injury in osteoblasts, this compound exerts a significant antioxidant effect researchgate.netnih.gov. It has been shown to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov.
The primary mechanism behind this antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway researchgate.netnih.govnih.gov. Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes nih.gov. Studies have found that this compound treatment leads to the nuclear translocation of Nrf2 and increases the expression of its target gene, HO-1 researchgate.net. By enhancing this pathway, this compound effectively upregulates the cellular antioxidant defense system, thereby reducing intracellular ROS levels and protecting cells from oxidative damage nih.govnih.gov. The protective effects of this compound on osteoblasts and in hepatic injury models were significantly diminished by the use of an Nrf2 inhibitor, confirming the central role of this pathway researchgate.netnih.gov.
It is noteworthy that the effect of this compound on ROS appears to be context-dependent. While it attenuates ROS in models of oxidative stress-induced tissue injury, it has been found to induce ROS generation in cancer cells, where ROS production contributes to its antitumor mechanisms of apoptosis and cell cycle arrest.
Effects on MAPK Pathways (e.g., JNK, p38, ERK1/2)
The direct effects of this compound on the primary Mitogen-Activated Protein Kinase (MAPK) pathways—specifically JNK, p38, and ERK1/2—are not extensively detailed in the available scientific literature. While MAPK pathways are crucial in regulating cellular processes and are often modulated by natural compounds, specific studies isolating and describing the direct interaction of this compound with JNK, p38, and ERK1/2 phosphorylation and activity are limited. Research on related compounds has shown modulation of these pathways, but a direct causal link and mechanistic explanation for this compound itself remains an area for further investigation.
Inhibition of NLRP3 Inflammasome Activation
This compound has been identified as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome researchgate.net. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the activation of caspase-1 and the release of pro-inflammatory cytokines. Its dysregulated activation is linked to a variety of inflammatory diseases.
Antineoplastic and Anticancer Activities of this compound
Selective Inhibition of Cancer Cell Proliferation
This compound exhibits potent antineoplastic activity by inhibiting the proliferation of various cancer cells. Studies have demonstrated that this compound and its derivative, acetylthis compound (B188575), effectively impair the growth and viability of human cancer cell lines in a concentration-dependent manner researchgate.netnih.gov. This inhibitory effect has been observed in melanoma and colon cancer cells, among others nih.govnih.gov.
A key aspect of this compound's therapeutic potential is its selectivity. Research suggests that this compound can selectively kill cancer cells while sparing normal, non-cancerous dividing cells mdpi.com. This selectivity is linked to its novel mechanism of targeting centrosome clustering. By potently blocking centrosome clustering, this compound is particularly effective against cells with an abnormal, supernumerary number of centrosomes—a common characteristic of cancer cells—without harming normal cells undergoing mitosis mdpi.com. This property makes this compound a promising candidate for developing targeted cancer therapies with potentially fewer side effects.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| B16F10 | Melanoma | Potently impairs growth | nih.gov |
| A375 | Melanoma | Potently impairs growth | nih.gov |
| A549 | Lung Cancer | Inhibited viability | researchgate.net |
| Various Human Cancer Lines | Various | Inhibited viability | researchgate.net |
Induction of Apoptosis in Cancer Cells
A fundamental mechanism underlying this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Treatment with this compound triggers apoptotic pathways in cancer cells, leading to their elimination nih.gov. This pro-apoptotic effect has been documented in melanoma and colon cancer cells nih.govnih.gov.
The induction of apoptosis by this compound is associated with characteristic molecular changes. Research shows that this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a subsequent increase in the levels of cleaved caspase-3 nih.gov. Caspase-3 is a key executioner caspase in the apoptotic cascade. The activation of this pathway is mechanistically linked to the generation of reactive oxygen species (ROS) within the cancer cells, as pretreatment with a ROS scavenger was found to reverse the apoptotic effects of this compound nih.gov.
Table 2: Molecular Markers of Apoptosis Induced by this compound
| Cancer Cell Type | Molecular Marker | Effect | Reference |
|---|---|---|---|
| Melanoma Cells | Bax | Increased expression | nih.gov |
| Melanoma Cells | Cleaved Caspase-3 | Increased expression | nih.gov |
| Colon Cancer Cells | Cleaved PARP | Increased expression | nih.gov |
| Colon Cancer Cells | Cleaved Caspase-3 | Increased expression | nih.gov |
Cell Cycle Arrest (e.g., G2 Phase)
In addition to inducing apoptosis, this compound exerts its antiproliferative effects by causing cell cycle arrest, specifically in the G2 phase of the cell cycle nih.gov. The cell cycle is a series of events that leads to cell division and replication. By halting this process, this compound prevents cancer cells from dividing and proliferating.
Studies on melanoma cells have shown that treatment with this compound leads to a significant accumulation of cells in the G2 phase nih.govmdpi.com. This arrest is accompanied by a reduction in the activation of cdc2, a key kinase that promotes entry into mitosis nih.gov. Similarly, the related compound acetylthis compound has been observed to induce G2/M phase arrest in colon cancer cells nih.gov. This effect on the cell cycle is a crucial component of this compound's ability to suppress tumor growth. The mechanism is also linked to the induction of oxidative stress, as the G2 arrest can be reversed by a ROS inhibitor, indicating that this compound-induced ROS generation signals the cell to halt its progression into mitosis nih.govmdpi.com.
Induction of Oxidative Stress in Melanoma Cells
This compound has been identified as a potent agent against melanoma cells, exerting its anticancer effects primarily through the induction of oxidative stress. nih.govecnu.edu.cn Research demonstrates that this compound significantly impairs the growth of melanoma cell lines, such as B16F10 and A375, in a manner that is dependent on its concentration. nih.govecnu.edu.cnecnu.edu.cn The treatment of melanoma cells with this natural isoquinoline (B145761) alkaloid leads to a G2 cell cycle arrest and triggers apoptosis. nih.govecnu.edu.cnecnu.edu.cn
The core mechanism behind these effects is the robust generation of reactive oxygen species (ROS). nih.govecnu.edu.cn This increase in ROS leads to subsequent DNA damage, a fact evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. nih.govecnu.edu.cnecnu.edu.cn The pivotal role of ROS in this process was confirmed by experiments where the effects of this compound on the cell cycle and apoptosis were nullified by the use of N-acetyl cysteine (NAC), a ROS scavenger. nih.govecnu.edu.cnecnu.edu.cn This indicates a ROS-dependent mechanism for this compound's anti-melanoma activity. nih.govecnu.edu.cn
Further molecular analysis shows that the this compound-induced apoptosis is linked to an increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.govecnu.edu.cnecnu.edu.cn In vivo studies have corroborated these findings, showing that this compound significantly inhibits the growth of B16F10 melanoma tumors in animal models. nih.gov This inhibition of tumor growth was also associated with a decreased expression of the proliferation marker Ki-67 in the tumor tissue. nih.govecnu.edu.cn
| Effect | Cell Lines Studied | Key Findings | Supporting Evidence |
|---|---|---|---|
| Growth Impairment | B16F10, A375 | Potently impairs growth in a concentration-dependent manner. | Cell viability assays. nih.govecnu.edu.cn |
| Cell Cycle Arrest | B16F10, A375 | Induces G2 phase arrest. | Reduced cdc2 activation. nih.govecnu.edu.cn |
| Apoptosis Induction | B16F10, A375 | Triggers programmed cell death. | Increased expression of Bax and cleaved caspase-3. nih.govecnu.edu.cn |
| Oxidative Stress | B16F10, A375 | Strongly induces ROS generation. | γ-H2AX accumulation, indicating DNA damage. nih.govecnu.edu.cnecnu.edu.cn |
| In Vivo Tumor Inhibition | B16F10 xenografts | Significantly inhibits tumor growth. | Reduced expression of Ki-67 in tumor tissue. nih.govecnu.edu.cn |
Modulation of Centrosome Dynamics
This compound has been shown to selectively kill cancer cells by modulating centrosome dynamics, a critical process for cell division. anticancerbio.com Its activity is concentration-dependent, exhibiting a dual role in disrupting the normal centrosome cycle. anticancerbio.com This disruption leads to mitotic arrest and the formation of multi-polar spindles, ultimately compromising the viability of cancer cells. nih.gov
At lower concentrations, this compound induces centrosome amplification. anticancerbio.com This process, where cells develop more than the normal number of centrosomes, can lead to errors in chromosome segregation during mitosis. The induction of centrosome amplification is a key part of the mitotic arrest observed in cancer cells treated with this compound. nih.gov
At higher concentrations, this compound demonstrates potent centrosome declustering activity. anticancerbio.comnih.gov Many cancer cells have supernumerary centrosomes but survive by clustering them into a pseudo-bipolar spindle. This compound inhibits this clustering mechanism. nih.gov This forces the formation of multi-polar spindles, which is a lethal event for the dividing cell. This property makes this compound a promising agent for selectively targeting cancer cells with extra centrosomes, while sparing normal dividing cells. anticancerbio.com
The mechanism underlying this compound's impact on mitosis involves the inhibition of specific mitotic regulators. Research has shown that this compound diminishes the activity of Aurora Kinase B (AURKB), but not Aurora Kinase A (AURKA) or polo-like kinase 4 (PLK4). nih.gov AURKB is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis. This compound's partial inhibition of AURKB may be due to it being a partial antagonist or acting on an upstream regulator of AURKB. nih.gov This reduction in AURKB activity contributes to the mitotic defects and polyploidy seen in cells treated with this compound. nih.gov
| Activity | Effective Concentration | Mechanism | Cellular Outcome |
|---|---|---|---|
| Centrosome Amplification | Low | Induction of supernumerary centrosomes. anticancerbio.com | Mitotic arrest, potential for chromosome mis-segregation. nih.gov |
| Centrosome Declustering | High | Inhibition of the clustering of extra centrosomes. anticancerbio.comnih.gov | Multi-polar spindle formation, leading to cell death. nih.gov |
| Aurora Kinase B Inhibition | Not specified | Partial diminution of AURKB enzymatic activity. nih.gov | Mitotic defects, polyploidy. nih.gov |
Potential as MYC Synthetic Lethality Agent
Synthetic lethality is a therapeutic strategy that targets vulnerabilities in cancer cells that arise from their specific genetic makeup, such as the overexpression of an oncogene like MYC. While the inhibition of Aurora Kinase B has been investigated as a synthetic lethal approach for MYC-driven cancers like medulloblastoma, there is currently no direct scientific literature demonstrating that this compound itself acts as a MYC synthetic lethality agent. nih.gov Although research into this compound's anticancer mechanisms has been conducted by groups with expertise in MYC biology and synthetic lethality, a direct link has not been established in published studies. anticancerbio.com
Neuroprotective Effects of this compound
While many isoquinoline alkaloids, the class of compounds to which this compound belongs, have been studied for their neuroprotective effects, there is a lack of specific research on the neuroprotective activities of this compound itself. mdpi.comnih.govnih.gov Studies on related compounds have shown various mechanisms of neuroprotection, including anti-inflammatory, antioxidant, and anti-apoptotic activities. mdpi.comnih.gov However, dedicated studies to determine if this compound exhibits similar neuroprotective properties are not available in the current scientific literature.
Acetylcholinesterase (AChE) Inhibition
This compound, an alkaloid isolated from the aerial parts of Corydalis incisa, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Research has demonstrated that this compound inhibits AChE activity in a dose-dependent manner. nih.govkisti.re.kr The inhibitory mechanism of this compound on AChE is characterized as both reversible and noncompetitive. nih.govresearchgate.net
In a specific study, the concentration of this compound required for 50% inhibition (IC50) of AChE activity was determined to be 30.6 μM. nih.govresearchgate.net This inhibitory action is significant as AChE inhibitors are a class of compounds investigated for their therapeutic potential in conditions characterized by cholinergic deficits. nih.gov By preventing the breakdown of acetylcholine, these inhibitors can increase the levels and duration of action of this neurotransmitter in the brain, which is a key mechanism for managing symptoms of neurodegenerative diseases like Alzheimer's. nih.gov However, it is worth noting that a separate study on alkaloids from Corydalis cava reported that this compound was inactive against AChE in their investigation. researchgate.net
Inhibitory Action of this compound on Acetylcholinesterase (AChE)
| Parameter | Finding | Source |
|---|---|---|
| IC50 Value | 30.6 μM | nih.govresearchgate.net |
| Inhibition Type | Reversible, Noncompetitive | nih.govresearchgate.net |
| Effect | Dose-dependent inhibition | nih.gov |
β-secretase 1 (BACE1) Inhibition
This compound has also been shown to exhibit inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a primary therapeutic target in Alzheimer's disease research because it is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. nih.govresearchgate.net
An investigation into various alkaloids from Corydalis cava identified (+)-corynoline as one of the most active compounds against BACE1. nih.gov The study found that this compound demonstrates high BACE1 inhibition activity in a concentration-dependent manner, with its potency in the micromolar range. nih.gov Furthermore, permeation assays suggest that this compound is capable of crossing the blood-brain barrier, a critical characteristic for compounds targeting central nervous system disorders. nih.gov The inhibition of BACE1 is a key strategy being pursued to reduce Aβ production and potentially modify the progression of Alzheimer's disease. nih.gov
Potential in Neurodegenerative Disease Research
The dual inhibitory action of this compound on both acetylcholinesterase (AChE) and β-secretase 1 (BACE1) highlights its potential in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). nih.govnih.gov The pathogenesis of AD is complex, involving the loss of cholinergic neurons and the accumulation of amyloid-β plaques and neurofibrillary tangles. neuroscirn.org
By inhibiting AChE, this compound can help to ameliorate the cognitive symptoms associated with the decline in acetylcholine levels. nih.gov Simultaneously, its ability to inhibit BACE1 addresses the amyloid cascade hypothesis, which posits that the formation of Aβ is a central event in AD pathology. nih.govnih.gov The capacity of some Corydalis alkaloids to act on multiple targets relevant to AD suggests a potential for multifunctional activity. nih.gov Altered metabolism of kynurenine, another pathway implicated in neurodegeneration, also presents therapeutic targets, and the exploration of natural compounds like this compound that can modulate these disease-relevant pathways is an active area of research. nih.govmdpi.commdpi.com
Hepatoprotective Activities of this compound
Alleviation of Hepatic Ischemia-Reperfusion (I/R) Injury
This compound has demonstrated protective effects against hepatic ischemia-reperfusion (I/R) injury, a condition of tissue damage caused when blood supply returns to the liver after a period of oxygen deprivation. nih.govresearchgate.net In preclinical models, pretreatment with this compound was found to effectively mitigate the damage associated with hepatic I/R. nih.gov
The protective effects were evidenced by significant reductions in serum levels of transaminases (alanine aminotransferase and aspartate aminotransferase), which are key markers of liver damage. nih.govresearchgate.net Histological examination of liver tissue from this compound-treated models showed improved damage scores, and there was a marked decrease in the rate of apoptosis, or programmed cell death. nih.govresearchgate.net These findings suggest that this compound can preserve the structural integrity and viability of liver cells during I/R events. nih.gov
Inhibition of Oxidative Stress and Apoptosis in Hepatic Cells
A key mechanism underlying this compound's hepatoprotective effect is its ability to counteract oxidative stress and inhibit apoptosis in liver cells. nih.govresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to I/R injury. nih.govmdpi.com
Research has shown that this compound pretreatment significantly inhibits I/R-induced oxidative stress. nih.gov This is achieved by enhancing mitochondrial function and reducing levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net In vitro experiments on hepatic cell lines subjected to hypoxia/reoxygenation confirmed that this compound increased cell viability and reduced apoptosis. nih.gov The compound's ability to prevent apoptosis is a critical component of its protective action against liver damage. nih.govnih.gov
Modulation of Inflammatory Responses in Liver
This compound also exerts its hepatoprotective effects by modulating inflammatory responses in the liver, which play a significant role in the pathophysiology of I/R injury. nih.govresearchgate.net The inflammatory cascade in I/R injury involves the infiltration of neutrophils and the release of pro-inflammatory cytokines. nih.gov
Hepatoprotective Mechanisms of this compound in Ischemia-Reperfusion (I/R) Injury
| Activity | Specific Effects Observed in Research | Underlying Mechanism |
|---|---|---|
| Alleviation of I/R Injury | Reduced serum transaminase levels, improved histological scores, decreased apoptosis. nih.govresearchgate.net | Preservation of liver cell integrity and viability. nih.gov |
| Inhibition of Oxidative Stress | Enhanced mitochondrial function, reduced levels of ROS and MDA. nih.govresearchgate.net | Activation of the Nrf2/HO-1 signaling pathway. nih.gov |
| Inhibition of Apoptosis | Increased cellular viability and decreased apoptosis rates in hepatic cells. nih.gov | Suppression of cell death pathways. nih.gov |
| Modulation of Inflammation | Reduced neutrophil infiltration, suppressed proinflammatory cytokine release (e.g., TNF-α, IL-1β). nih.govmdpi.comresearchgate.net | Inhibition of NLRP3 inflammasome activation. nih.gov |
Effects on Bone Metabolism
This compound has demonstrated promising effects in the context of bone health, particularly in the regulation of bone cell functions and the preservation of bone mass in pathological conditions like osteoporosis.
Osteoclasts are cells responsible for bone resorption, and their excessive activity is a key factor in the development of osteoporosis. This compound has been shown to directly impede the formation and function of these cells. yuntsg.com Studies have demonstrated that this compound can weaken osteoclast formation and function at various concentrations. nih.gov This suppression occurs without inducing cytotoxicity, indicating a targeted effect on osteoclast development. acs.org
The mechanism behind this suppression involves the inhibition of key signaling pathways that are crucial for osteoclast differentiation. Research indicates that this compound inhibits the activation of both the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinases (MAPKs) pathways, which are stimulated by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.govacs.org RANKL is a critical cytokine for osteoclast formation, and by blocking its downstream signaling, this compound effectively halts the differentiation of osteoclast precursors into mature, bone-resorbing cells. nih.govmdpi.com Furthermore, this compound has been observed to disrupt the formation of the F-actin ring, a crucial cytoskeletal structure for the bone-resorbing activity of mature osteoclasts, and significantly reduces RANKL-induced bone resorption pits. yuntsg.comacs.org
| Activity | Mechanism of Action | Key Signaling Molecules Affected | Reference |
|---|---|---|---|
| Inhibition of Osteoclast Formation | Suppresses RANKL-induced differentiation of bone marrow macrophages. | NF-κB, MAPKs (JNK, ERK, p38) | nih.govacs.org |
| Disruption of Osteoclast Function | Disturbs F-actin ring formation, leading to reduced bone resorption. | - | yuntsg.comacs.org |
Reactive oxygen species (ROS) are known to stimulate osteoclast differentiation and contribute to bone loss, while excessive levels can be detrimental to bone-forming osteoblasts. yuntsg.commdpi.com this compound exhibits potent antioxidant properties by attenuating ROS activities within bone cells. nih.gov It effectively abolishes the generation of ROS stimulated by RANKL. nih.gov
The primary mechanism for this antioxidant effect is the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. yuntsg.comnih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgresearchgate.net this compound enhances the protein stability of Nrf2, leading to the upregulation of ROS-scavenging enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). yuntsg.comnih.gov By activating the Nrf2/HO-1 pathway, this compound helps to mitigate the oxidative damage induced by agents like hydrogen peroxide (H2O2) in osteoblasts, thereby restoring their osteogenic potential. nih.govnih.gov
The in vitro effects of this compound on bone cells translate to tangible benefits in in vivo models of osteoporosis. In an ovariectomy (OVX) mouse model, which mimics postmenopausal osteoporosis, administration of this compound has been shown to effectively restore bone mass and improve the microarchitecture of the bone. nih.govnih.gov
Micro-computed tomography (micro-CT) analysis of the distal femurs in these models revealed significant improvements in key bone structural parameters following this compound treatment. nih.gov Specifically, this compound treatment led to an increase in bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), while decreasing trabecular separation (Tb.Sp). nih.gov These findings indicate that this compound can alleviate bone loss and preserve the structural integrity of bone tissue, suggesting its potential as a therapeutic agent for osteoporosis. nih.govresearchgate.net
| Bone Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Bone Volume/Total Volume (BV/TV) | Upregulated | nih.gov |
| Trabecular Number (Tb.N) | Upregulated | nih.gov |
| Trabecular Thickness (Tb.Th) | Upregulated | nih.gov |
| Trabecular Separation (Tb.Sp) | Downregulated | nih.gov |
Other Pharmacological Activities
Beyond its effects on bone metabolism, this compound has demonstrated other significant pharmacological activities, including potent anti-sepsis and cardioprotective effects.
Sepsis is a life-threatening condition caused by a dysregulated host response to infection. frontiersin.org this compound has shown protective effects in models of sepsis induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov In animal models, administration of this compound extended survival time and increased the survival rate of LPS-challenged mice. nih.gov
The anti-sepsis effects of this compound are attributed to its potent anti-inflammatory properties. nih.gov It markedly inhibits the LPS-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govajol.info The underlying mechanism involves the downregulation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response. nih.gov Additionally, this compound activates the Nrf2 signaling pathway, which contributes to its anti-inflammatory and antioxidant effects in the context of sepsis. nih.govnih.gov
This compound has also been investigated for its potential to protect against cardiac damage in the context of hypertension. In a mouse model of hypertensive heart failure induced by angiotensin II (Ang II), this compound treatment was found to prevent heart dysfunction. nih.gov
The protective effects of this compound on the heart include the inhibition of inflammation, myocardial fibrosis, and cardiac hypertrophy, without altering blood pressure. nih.govresearchgate.net The molecular mechanism behind these cardioprotective effects involves the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and NF-κB pathways. nih.gov this compound was found to reverse the Ang II-induced inhibition of PPARα and increase the interaction between PPARα and the p65 subunit of NF-κB. nih.govresearchgate.net This enhanced interaction inhibits the pro-inflammatory NF-κB pathway, thereby alleviating the pathological cardiac remodeling associated with hypertensive heart failure. nih.govresearchgate.net
| Activity | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Anti-sepsis | LPS-induced sepsis in mice | Increased survival rate, reduced pro-inflammatory cytokines (TNF-α, IL-6). | Inhibition of NF-κB and MAPK pathways, activation of Nrf2. | nih.govnih.gov |
| Cardioprotective | Angiotensin II-induced hypertensive heart failure in mice | Inhibited inflammation, myocardial fibrosis, and hypertrophy. | Increased PPARα interaction with p65 to inhibit the NF-κB pathway. | nih.govresearchgate.net |
Protective Effects in Hypertensive Heart Failure
Increase of PPARα
This compound has been shown to counteract the inhibition of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a crucial regulator of lipid metabolism and inflammation. In studies involving angiotensin II (Ang II)-induced hypertensive heart failure, RNA-sequencing analysis identified the PPARα pathway as being implicated in cardiac fibrosis and remodeling. researchgate.net this compound treatment was found to reverse the Ang II-induced suppression of PPARα both in vitro and in vivo. researchgate.net This suggests that a key mechanism of this compound's cardioprotective effects involves the restoration of PPARα activity.
Inhibition of NF-κB Pathway in Cardiac Cells
The anti-inflammatory effects of this compound extend to the nuclear factor-kappa B (NF-κB) pathway, a pivotal signaling cascade in the cellular response to inflammation. In the context of hypertensive heart failure induced by Ang II, this compound demonstrated an ability to relieve the condition by inhibiting the NF-κB pathway. researchgate.net Further investigation in H9c2 cardiac cells revealed that this compound enhances the interaction between PPARα and p65, a subunit of NF-κB. This increased interaction serves to inhibit the pro-inflammatory activity of the NF-κB pathway. researchgate.net
Table 1: Effects of this compound on Cardiac Cell Pathways
| Pathway/Molecule | Effect of this compound | Cellular Context | Reference |
| PPARα | Increases activity (reverses inhibition) | Ang II-stimulated cardiac cells | researchgate.net |
| NF-κB Pathway | Inhibits pro-inflammatory activity | Ang II-stimulated H9c2 cardiac cells | researchgate.net |
| PPARα-p65 Interaction | Increases interaction | H9c2 cardiac cells | researchgate.net |
Amelioration of Osteoarthritis Development
This compound has shown potential in mitigating the progression of osteoarthritis (OA), a degenerative joint disease characterized by inflammation and cartilage breakdown. nih.govnih.govbohrium.com Studies on interleukin-1β (IL-1β)-treated chondrocytes, the primary cells in cartilage, found that this compound inhibited the degeneration of the extracellular matrix (ECM) and reduced the levels of pro-inflammatory factors. nih.govnih.gov The mechanism for this protective effect is linked to its modulation of the Nrf2/NF-κB axis. nih.govnih.gov By binding to Nrf2, this compound leads to the downregulation of the NF-κB pathway, thereby suppressing inflammation and ECM degradation associated with OA. nih.govnih.gov
Table 2: this compound's Impact on Osteoarthritis Markers in Chondrocytes
| Marker | Effect of this compound Treatment | Underlying Mechanism | Reference |
| Extracellular Matrix (ECM) Degeneration | Inhibited | Modulation of Nrf2/NF-κB pathway | nih.govnih.gov |
| Pro-inflammatory Factors | Decreased Levels | Modulation of Nrf2/NF-κB pathway | nih.govnih.gov |
| NF-κB Pathway | Modulated/Downregulated | Binding to Nrf2 | nih.govnih.gov |
Anti-fibrotic Effects (e.g., Pancreatic Fibrosis)
This compound has been identified as a promising agent for combating pancreatic fibrosis, a key pathological feature of chronic pancreatitis. nih.gov In screening studies, this compound emerged as a candidate with significant antifibrotic properties. nih.gov Its efficacy was demonstrated in animal models of chronic pancreatitis, where it was shown to alleviate morphological disruptions such as acinar cell atrophy and collagen deposition. nih.gov
The anti-fibrotic action of this compound is directly linked to its effect on pancreatic stellate cells (PSCs), the primary cell type responsible for collagen production in the pancreas. In vitro experiments have shown that this compound dose-dependently reduces the synthesis of Collagen I in PSCs that have been stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov This inhibition of collagen synthesis is a key component of its ability to alleviate pancreatic fibrosis. nih.gov
The molecular mechanism underlying this compound's anti-fibrotic effects involves its direct interaction with a specific protein target. Proteasome subunit alpha type-2 (PSMA2) has been identified as a binding protein for this compound. nih.gov The significance of this interaction was confirmed when the targeted silencing of PSMA2 (using siRNA) was found to disrupt the anti-fibrotic effects of this compound, indicating that the binding to PSMA2 is crucial for its activity. nih.gov
Inhibition of Cell Adhesion
This compound also exerts inhibitory effects on cell adhesion, a fundamental process in inflammation where immune cells attach to the vascular endothelium. Research has shown that this compound can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in a dose-dependent manner in human umbilical vein endothelial cells stimulated by lipopolysaccharide (LPS). researchgate.net These adhesion molecules are critical for the recruitment and migration of leukocytes to sites of inflammation. By downregulating their expression, this compound can interfere with the inflammatory cascade.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Angiotensin II |
| Interleukin-1β |
| Transforming growth factor-beta 1 |
Amelioration of Colitis
This compound, an active compound extracted from Corydalis bungeana Turcz, has demonstrated therapeutic potential in alleviating ulcerative colitis (UC), a chronic inflammatory bowel disease. nih.govtandfonline.com Research has focused on its anti-inflammatory and antioxidant properties in experimental models of colitis. tandfonline.com
In a study utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, administration of this compound was found to mitigate several key indicators of the disease. nih.govtandfonline.comtandfonline.com The treatment led to an inhibition of body weight loss, a reduction in the shortening of the colon, and a lower disease activity index. nih.govtandfonline.com Furthermore, this compound administration resulted in improvements in the pathological changes observed in the colon tissue of the DSS-treated mice. nih.govtandfonline.com
The beneficial effects of this compound in the context of colitis are attributed to its ability to modulate the inflammatory response and oxidative stress. nih.govtandfonline.comtandfonline.com Specifically, this compound treatment has been shown to down-regulate the levels of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in the colon. nih.govtandfonline.com This reduction in inflammatory mediators is accompanied by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the intestinal tissue. nih.govtandfonline.comtandfonline.com
Moreover, this compound has been observed to counteract the severe oxidative stress that is characteristic of colonic tissues in colitis. nih.govtandfonline.com The underlying mechanism for these anti-inflammatory and antioxidant effects appears to be linked to the modulation of the Nrf2/NF-κB signaling pathway. nih.govtandfonline.comtandfonline.com Evidence suggests that this compound promotes the nuclear migration of Nuclear factor E2-related factor 2 (Nrf2) and the expression of its downstream target, heme oxygenase-1 (HO-1). nih.govtandfonline.com Concurrently, this compound treatment has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), as indicated by a decrease in its phosphorylation and nuclear translocation. nih.govtandfonline.com
Interestingly, the protective effects of this compound against colitis were found to be reversible when a specific Nrf2 inhibitor, ML385, was introduced. nih.govtandfonline.com This finding further solidifies the crucial role of the Nrf2 pathway in the ameliorative action of this compound in colitis. nih.govtandfonline.com
The following table summarizes the key research findings on the effects of this compound in a DSS-induced colitis mouse model:
| Parameter | Effect of this compound Treatment | Associated Molecular Changes |
| Clinical Indicators | Inhibited body weight loss, reduced colon shortening, decreased disease activity index, and improved colonic pathomorphological changes. nih.govtandfonline.com | |
| Inflammatory Response | Down-regulated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and decreased myeloperoxidase (MPO) activity. nih.govtandfonline.comtandfonline.com | Restrained colonic nuclear factor-kappa B (NF-κB) activation (decreased phosphorylation and nuclear translocation). nih.govtandfonline.com |
| Oxidative Stress | Mitigated severe oxidative stress in colonic tissues. nih.govtandfonline.com | Promoted Nrf2 nuclear migration and heme oxygenase-1 (HO-1) gene expression. nih.govtandfonline.com |
Iv. Mechanisms of Action and Molecular Interactions of Corynoline
Receptor and Enzyme Binding Studies
Research into the molecular behavior of corynoline (B1669448) has identified several key proteins with which it directly interacts. These interactions are fundamental to understanding its pharmacological profile.
Interaction with Nrf2
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, which is a key component of its anti-inflammatory and antioxidant effects. nih.govnih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative stress or electrophiles, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus. nih.gov
Studies have demonstrated that this compound treatment increases the expression of Nrf2 and its downstream targets, such as hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1). nih.govmdpi.com This activation helps protect cells from inflammatory damage. nih.govmdpi.com Molecular docking simulations have been employed to understand the physical interaction between this compound and Nrf2. These studies predict a stable binding within the inhibitory interacting pocket of Nrf2. nih.govnih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov For instance, one study reported a strong interaction with a binding energy of -7.13 kcal/mol, involving hydrogen bonds with residues ASN-382, SER-602, and ASN-414. nih.gov Another study calculated an average binding energy of -11.3 kcal/mol, identifying a hydrogen bond with VAL512 and hydrophobic interactions with ALA366 and VAL418. nih.gov By binding to Nrf2, this compound is thought to induce its nuclear translocation and activate downstream pathways that mitigate oxidative stress. nih.gov
Table 1: Molecular Docking Analysis of this compound and Nrf2 Interaction
| Parameter | Finding | Source(s) |
| Binding Energy | -7.13 kcal/mol | nih.gov |
| -11.3 kcal/mol | nih.gov | |
| Interacting Residues | Hydrogen Bonds: ASN-382, SER-602, ASN-414 | nih.gov |
| Hydrogen Bond: VAL512 | nih.gov | |
| Hydrophobic Interactions: ALA366, VAL418 | nih.gov |
Binding to PSMA2
As of the current body of research, there is no specific scientific literature detailing a direct binding interaction between this compound and the Proteasome Subunit Alpha Type-2 (PSMA2). PSMA2 is a component of the 20S proteasome core particle, which is central to the ubiquitin-proteasome system responsible for degrading cellular proteins. mdpi.com While this compound's effects on pathways that may involve proteasomal degradation (like NF-κB) have been noted, direct binding studies with PSMA2 or other proteasome subunits have not been reported. nih.gov
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse. nih.govresearchgate.net Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com
This compound has been identified as an inhibitor of AChE. A study on compounds isolated from the aerial parts of Corydalis incisa found that this compound inhibited AChE in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 30.6 µM. mdpi.comnih.gov Further kinetic analysis revealed that the inhibition by this compound is both reversible and noncompetitive. nih.gov A noncompetitive inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation so that its efficiency is reduced. However, it is noteworthy that a separate study investigating alkaloids from Corydalis cava reported this compound as inactive against AChE, with an IC50 value greater than 100 µM, indicating that its inhibitory potential may vary depending on the experimental context or the presence of other compounds.
Table 2: Acetylcholinesterase (AChE) Inhibition by this compound
| Parameter | Finding | Source(s) |
| IC50 Value | 30.6 µM | mdpi.comnih.gov |
| > 100 µM (inactive) | ||
| Type of Inhibition | Reversible, Noncompetitive | nih.gov |
Inhibition of β-secretase 1 (BACE1)
β-secretase 1 (BACE1) is an enzyme that plays a crucial role in the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the formation of β-amyloid peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 is therefore a significant target for Alzheimer's therapy.
In a study screening alkaloids from Corydalis cava for activity against Alzheimer's disease targets, this compound was found to be one of the most active compounds demonstrating BACE1 inhibition. The study confirmed that this compound inhibits BACE1 activity in a concentration-dependent manner, with its potency in the micromolar range. This finding suggests that this compound's potential neuroprotective effects may be mediated, in part, through the modulation of APP processing.
Modulation of Aurora Kinase B
Aurora Kinase B (AURKB) is a key serine/threonine kinase and a member of the chromosomal passenger complex, which is essential for accurate chromosome segregation and cytokinesis during mitosis. Its proper function ensures genomic stability.
This compound has been shown to diminish the activity of AURKB. This inhibitory effect on AURKB leads to significant mitotic defects, including centrosome amplification and declustering, which results in the formation of multi-polar spindles. The ultimate consequence of this disruption is mitotic arrest and polyploidy (the state of a cell having more than two paired sets of chromosomes). The precise mechanism is not fully elucidated; this compound may act as a partial antagonist of AURKB or it could affect an unknown upstream regulator of AURKB's activity or localization. This interaction highlights a potential role for this compound in modulating cell cycle progression.
Signal Transduction Pathway Modulation
The binding of this compound to specific enzymes and receptors initiates a cascade of downstream effects by modulating various intracellular signal transduction pathways. A signal transduction pathway involves the binding of a molecular signal to a receptor, which triggers a series of events within the cell, ultimately leading to a specific cellular response.
The most prominently studied pathway modulated by this compound is the Nrf2/Antioxidant Response Element (ARE) pathway . By activating Nrf2, this compound enhances the expression of cytoprotective genes like HO-1, thereby protecting cells from inflammation and oxidative stress. nih.govmdpi.com
The activation of Nrf2 by this compound is also interconnected with other significant pathways. Research suggests that this compound's effect on Nrf2 can influence the mitogen-activated protein kinase (MAPK) pathway . nih.govmdpi.com Specifically, this compound has been observed to suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK) and p38 MAPK in lipopolysaccharide-stimulated cells. nih.gov The MAPK pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival. mdpi.com
Furthermore, this compound's modulation of Nrf2 impacts the Nuclear Factor-kappa B (NF-κB) pathway . nih.gov NF-κB is a key regulator of inflammation, and there is significant crosstalk between the Nrf2 and NF-κB pathways. nih.gov Studies indicate that this compound can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory mediators. nih.govnih.gov This effect is believed to be at least partially dependent on its activation of the Nrf2 pathway. nih.gov
Finally, as discussed previously, this compound directly modulates the cell cycle pathway through its partial inhibition of Aurora Kinase B, leading to mitotic defects. This demonstrates that this compound's influence extends to fundamental processes of cell division and proliferation.
Nrf2/NF-κB Axis Regulation
A pivotal mechanism underlying the therapeutic potential of this compound is its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways. These two pathways are critically intertwined in maintaining cellular homeostasis, with Nrf2 activation often leading to the suppression of NF-κB-mediated inflammation. nih.gov
Research has demonstrated that this compound can activate the Nrf2 signaling pathway. nih.govtandfonline.com This activation involves promoting the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes. nih.gov Concurrently with Nrf2 activation, this compound has been shown to inhibit the NF-κB pathway. nih.govtandfonline.comresearchgate.net It achieves this by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. researchgate.net
Studies in various models, including osteoarthritis and colitis, have highlighted the therapeutic relevance of this dual regulation. nih.govtandfonline.com In a model of osteoarthritis, this compound was found to bind to Nrf2, which in turn downregulated the NF-κB pathway, leading to the amelioration of the disease process. nih.gov Similarly, in a colitis model, the protective effects of this compound were reversed by an Nrf2 inhibitor, confirming the essential role of the Nrf2/NF-κB axis in its mechanism of action. tandfonline.com
Table 1: this compound's Effect on Nrf2/NF-κB Axis Components
| Component | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| Nrf2 | Activation and nuclear translocation | Increased expression of antioxidant enzymes | nih.govtandfonline.comresearchgate.net |
| NF-κB (p65) | Inhibition of phosphorylation and nuclear translocation | Decreased expression of pro-inflammatory mediators | nih.govtandfonline.comresearchgate.net |
| IκBα | Inhibition of phosphorylation | Sequestration of NF-κB in the cytoplasm | researchgate.net |
Mitogen-Activated Protein Kinase (MAPK) Signaling (JNK, p38, ERK)
The mitogen-activated protein kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals into cellular responses, including inflammation. frontiersin.orgnih.gov this compound has been shown to modulate these pathways to exert its anti-inflammatory effects.
Specifically, research indicates that this compound can inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of JNK and p38 MAPKs. nih.gov The phosphorylation of these kinases is a key step in their activation. By inhibiting this process, this compound effectively dampens the downstream signaling cascade that leads to the production of inflammatory mediators. nih.gov The suppression of ERK and p38 phosphorylation by this compound has been linked to the reduced expression of pro-inflammatory mediators. nih.gov
The modulation of MAPK signaling by this compound appears to be interconnected with the Nrf2/ARE pathway, suggesting a multi-pronged approach to inflammation control. nih.gov
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. frontiersin.orgnih.gov Dysregulated NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases.
Recent studies have identified this compound as an inhibitor of the NLRP3 inflammasome pathway. It has been shown to block the activation of the NLRP3 inflammasome both in vivo and in vitro. researchgate.net This inhibitory effect is associated with a reduction in the release of mature IL-1β. The mechanism behind this inhibition appears to be linked to the activation of the Nrf2/HO-1 signaling pathway, which in turn suppresses ROS-induced NLRP3 inflammasome activation. researchgate.net
PPARα/NF-κB Interaction
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that has been shown to exert anti-inflammatory effects, in part through its interaction with the NF-κB pathway. While direct studies on the interaction of this compound with PPARα are limited, the known inhibitory effect of PPARα on NF-κB signaling provides a potential, yet to be fully explored, mechanism for this compound's anti-inflammatory actions. PPARα can inhibit NF-κB activity by directly binding to it or by upregulating the expression of IκBα, the inhibitory protein of NF-κB. nih.gov Given this compound's established role in NF-κB inhibition, investigating its potential modulation of the PPARα/NF-κB interaction could provide further insights into its therapeutic effects.
Gene Expression and Protein Regulation
This compound's influence on signaling pathways ultimately translates into the modulation of gene and protein expression, leading to a cellular environment that is less inflammatory and more resistant to oxidative stress.
Down-regulation of Pro-inflammatory Gene and Protein Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6)
A consistent finding across numerous studies is the ability of this compound to down-regulate the expression of key pro-inflammatory genes and their protein products. In various cell types and animal models, this compound treatment has been shown to significantly reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.
Furthermore, this compound effectively suppresses the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govtandfonline.commdpi.com This reduction is observed at both the mRNA and protein levels, indicating that this compound acts at the level of gene transcription. nih.govmdpi.com The inhibition of these pro-inflammatory molecules contributes significantly to the anti-inflammatory phenotype observed with this compound treatment. mdpi.com
Table 2: this compound's Effect on Pro-inflammatory Gene and Protein Expression
| Gene/Protein | Effect of this compound | Functional Consequence | Reference |
|---|---|---|---|
| iNOS | Down-regulation | Reduced nitric oxide production | nih.govmdpi.com |
| COX-2 | Down-regulation | Reduced prostaglandin (B15479496) synthesis | nih.govmdpi.com |
| TNF-α | Down-regulation | Reduced inflammatory signaling | nih.govtandfonline.commdpi.com |
| IL-1β | Down-regulation | Reduced inflammatory response | nih.govtandfonline.commdpi.com |
| IL-6 | Down-regulation | Reduced systemic inflammation | tandfonline.combohrium.com |
Upregulation of Antioxidant Enzyme Gene and Protein Expression (HO-1, NQO1)
In concert with its anti-inflammatory effects, this compound enhances the cellular antioxidant defense system. This is primarily achieved through the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes. nih.govnih.gov
Studies have consistently shown that this compound treatment increases the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) at both the mRNA and protein levels. nih.govresearchgate.netresearchgate.net HO-1 is a critical enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. The upregulation of these enzymes by this compound fortifies cells against oxidative damage, a key factor in the pathogenesis of many inflammatory conditions. nih.govresearchgate.net
Impact on Extracellular Matrix (ECM) Degeneration
This compound has demonstrated a significant protective effect against the degradation of the extracellular matrix (ECM), particularly in the context of osteoarthritis (OA). Research indicates that this compound can modulate the delicate balance between the synthesis (anabolism) and breakdown (catabolism) of key ECM components within chondrocytes, the primary cells in cartilage.
In studies involving chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine known to accelerate ECM degradation, this compound treatment has shown a notable ability to counteract these catabolic processes. Specifically, this compound has been found to suppress the expression of several key matrix metalloproteinases (MMPs), which are enzymes responsible for the breakdown of ECM proteins. nih.gov
Detailed research findings have revealed that this compound significantly inhibits the production of MMP-13, a collagenase that plays a crucial role in the degradation of type II collagen, the main structural protein in cartilage. nih.gov Furthermore, this compound has been observed to reduce the levels of ADAMTS-5, a primary aggrecanase responsible for the breakdown of aggrecan, another critical component of the cartilage matrix that provides its compressive strength. The production of MMP-3, a stromelysin that can degrade a wide range of ECM molecules including proteoglycans and collagens, is also strongly suppressed by this compound. nih.gov
Concurrently with its inhibitory effects on catabolic enzymes, this compound promotes the synthesis of essential ECM components. In IL-1β-treated chondrocytes, the presence of this compound leads to elevated levels of both type II collagen (COL II) and aggrecan, indicating a protective role in maintaining the structural integrity of the cartilage matrix. nih.gov These findings suggest that this compound helps to preserve the ECM by both preventing its breakdown and supporting its regeneration. nih.gov The protective effects of this compound on the ECM are believed to be mediated, at least in part, through the regulation of the Nrf2/NF-κB signaling pathway. nih.gov
The table below summarizes the effects of this compound on key molecules involved in ECM degradation in IL-1β-treated chondrocytes, based on research findings. nih.gov
| Molecule | Function in ECM | Effect of this compound Treatment nih.gov |
| MMP-13 | Collagenase; degrades type II collagen | Strongly Suppressed |
| ADAMTS-5 | Aggrecanase; degrades aggrecan | Strongly Suppressed |
| MMP-3 | Stromelysin; degrades various ECM components | Strongly Suppressed |
| Type II Collagen (COL II) | Major structural protein of cartilage | Elevated Levels |
| Aggrecan | Major proteoglycan; provides compressive strength | Elevated Levels |
V. Preclinical Studies and Animal Models of Corynoline
In vivo Efficacy in Disease Models
The therapeutic potential of corynoline (B1669448) has been investigated in a variety of preclinical animal models, demonstrating its efficacy across a spectrum of diseases. These in vivo studies provide crucial insights into the pharmacological actions of this compound and its potential for future clinical applications.
In a mouse model of osteoarthritis induced by destabilization of the medial meniscus (DMM), this compound has shown significant protective effects on cartilage. nih.gov Histological analysis, including Hematoxylin and Eosin (H&E), Safranin O (S-O), and toluidine blue staining, revealed that this compound treatment dose-dependently reduced the severity of cartilage destruction, loss of proteoglycan, and cartilage erosion. nih.gov Furthermore, this compound treatment led to an increase in the level of Collagen Type II (COL II), indicating its ability to promote the homeostasis of the extracellular matrix. nih.gov These findings suggest that this compound can alleviate the progression of osteoarthritis by preserving cartilage integrity and promoting matrix synthesis. nih.gov The study also highlighted that this compound's protective effects are mediated through the Nrf2/NF-κB signaling pathway. nih.govbohrium.com
Table 1: Effects of this compound in a DMM-Induced Osteoarthritis Mouse Model
| Parameter | Observation in DMM Model | Effect of this compound Treatment |
|---|---|---|
| Cartilage Destruction | Increased | Reduced in a dose-dependent manner nih.gov |
| Proteoglycan Loss | Increased | Reduced in a dose-dependent manner nih.gov |
| Cartilage Erosion | Increased | Reduced in a dose-dependent manner nih.gov |
| Collagen Type II (COL II) Levels | Decreased | Increased nih.gov |
DMM: Destabilization of the medial meniscus
This compound has demonstrated significant therapeutic effects in mouse models of sepsis induced by lipopolysaccharide (LPS). In these models, which mimic the systemic inflammation characteristic of sepsis, this compound treatment markedly inhibited the influx of neutrophils into the lungs, reduced myeloperoxidase (MPO) activity, and decreased the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Histopathological examination of the lungs also showed that this compound attenuated the lung tissue damage caused by LPS. nih.gov The protective effects of this compound in LPS-induced acute lung injury are attributed to its ability to inhibit NF-κB activation and up-regulate the expression of Nrf2 and HO-1. nih.gov
Table 2: Effects of this compound in an LPS-Induced Sepsis Mouse Model
| Parameter | Observation in LPS-Induced Model | Effect of this compound Treatment |
|---|---|---|
| Neutrophil Influx (Lungs) | Increased | Markedly inhibited nih.gov |
| Myeloperoxidase (MPO) Activity | Increased | Markedly inhibited nih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Increased | Markedly inhibited release nih.gov |
| Lung Histopathological Changes | Severe | Attenuated nih.gov |
| NF-κB Activation | Increased | Inhibited nih.gov |
LPS: Lipopolysaccharide
In rat models of hepatic ischemia-reperfusion (I/R) injury, a condition that can lead to significant liver damage, this compound pretreatment has been shown to be highly protective. nih.govresearchgate.net Treatment with this compound effectively mitigated liver injury, as evidenced by reduced serum levels of transaminases, improved histological scores, and decreased rates of apoptosis. nih.govresearchgate.net this compound also significantly inhibited the oxidative stress and inflammatory responses triggered by I/R. This was demonstrated by enhanced mitochondrial function, reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), decreased neutrophil infiltration, and suppressed release of proinflammatory cytokines. nih.govresearchgate.net Mechanistically, this compound was found to increase the nuclear translocation of Nrf2 and the expression of its target gene, HO-1, while blocking the activation of the NLRP3 inflammasome. nih.gov
Table 3: Effects of this compound in a Hepatic I/R Injury Rat Model
| Parameter | Observation in I/R Model | Effect of this compound Pretreatment |
|---|---|---|
| Serum Transaminase Levels | Increased | Reduced nih.govresearchgate.net |
| Histological Damage Score | High | Improved nih.govresearchgate.net |
| Apoptosis Rate | Increased | Decreased nih.govresearchgate.net |
| Oxidative Stress (ROS, MDA levels) | Increased | Reduced nih.govresearchgate.net |
| Neutrophil Infiltration | Increased | Reduced nih.govresearchgate.net |
| Proinflammatory Cytokine Release | Increased | Suppressed nih.govresearchgate.net |
| Nrf2 Nuclear Translocation | Decreased | Increased nih.gov |
| HO-1 Expression | Decreased | Increased nih.gov |
I/R: Ischemia-Reperfusion; ROS: Reactive Oxygen Species; MDA: Malondialdehyde
Information regarding the in vivo efficacy of this compound specifically in B16/F10 mouse melanoma models is not available in the provided search results. The B16-F10 cell line is a commonly used model for metastatic melanoma research. labcorp.comnih.gov
In a mouse model of hypertensive heart failure induced by angiotensin II (Ang II), this compound demonstrated significant cardioprotective effects. nih.gov Treatment with this compound inhibited inflammation, myocardial fibrosis, and hypertrophy, which in turn prevented heart dysfunction. nih.gov Notably, these beneficial effects were observed without altering blood pressure. nih.gov RNA-sequencing analysis revealed that the PPARα pathway is involved in Ang II-induced cardiac fibrosis and remodeling. nih.gov this compound was found to reverse the Ang II-induced inhibition of PPARα both in vitro and in vivo. nih.gov Further investigation showed that this compound increases the interaction between PPARα and p65 to inhibit the pro-inflammatory NF-κB pathway. nih.gov
Table 4: Effects of this compound in an Ang II-Induced Hypertensive Heart Failure Mouse Model
| Parameter | Observation in Ang II-Induced Model | Effect of this compound Treatment |
|---|---|---|
| Cardiac Inflammation | Increased | Inhibited nih.gov |
| Myocardial Fibrosis | Increased | Inhibited nih.gov |
| Myocardial Hypertrophy | Increased | Inhibited nih.gov |
| Heart Dysfunction | Present | Prevented nih.gov |
| Blood Pressure | Elevated | No alteration nih.gov |
| PPARα Pathway | Inhibited | Reversed inhibition nih.gov |
Ang II: Angiotensin II
In mouse models of chronic pancreatitis, this compound has been identified as a promising agent for alleviating pancreatic fibrosis, a key pathological feature of the disease. nih.govdocumentsdelivered.com In these models, this compound treatment was found to alleviate morphological disruptions such as acinar cell atrophy and collagen deposition. nih.gov It also reduced the decrease in pancreatic weight associated with chronic pancreatitis. nih.gov The anti-fibrotic effect of this compound was further confirmed at the mRNA and protein levels. nih.gov Mechanistically, this compound was shown to inhibit the NF-κB signaling pathway both in vitro and in vivo. nih.gov A key finding was the identification of PSMA2 as a binding protein for this compound, and the disruption of PSMA2 was shown to counteract the anti-fibrotic effects of this compound. nih.gov
Table 5: Effects of this compound in a Chronic Pancreatitis and Pancreatic Fibrosis Mouse Model
| Parameter | Observation in Chronic Pancreatitis Model | Effect of this compound Treatment |
|---|---|---|
| Acinar Cell Atrophy | Present | Alleviated nih.gov |
| Collagen Deposition | Increased | Alleviated nih.gov |
| Pancreatic Weight | Reduced | Alleviated reduction nih.gov |
Colitis Models (e.g., dextran (B179266) sulfate (B86663) sodium-induced)
This compound has been evaluated for its therapeutic effects in mouse models of colitis induced by dextran sulfate sodium (DSS), a well-established model that mimics human ulcerative colitis. Research indicates that this compound administration significantly ameliorates the severity of the disease. nih.govnih.gov
In DSS-treated mice, this compound treatment was observed to inhibit body weight loss, reduce the shortening of the colon, and lower the disease activity index score. nih.govauckland.ac.nz Pathomorphological analysis of the colon tissue from this compound-treated mice showed reduced signs of damage. nih.gov
The mechanism behind these protective effects involves the modulation of inflammatory and oxidative stress pathways. This compound was found to down-regulate the colonic levels of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov It also decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissue. nih.gov Furthermore, this compound mitigated the severe oxidative stress present in the colonic tissues of DSS-treated mice. nih.govnih.gov These effects are linked to its ability to promote the nuclear migration of Nrf2 (nuclear factor E2-related factor 2) and restrain the activation of NF-κB (nuclear factor-kappa B), a key regulator of inflammation. nih.govwikipedia.org
Table 1: Effects of this compound in DSS-Induced Colitis Mouse Model
| Parameter | Observation | Reference |
|---|---|---|
| Body Weight | Inhibited weight loss | nih.govnih.gov |
| Colon Length | Attenuated shortening | nih.govnih.gov |
| Disease Activity Index | Decreased score | nih.govnih.gov |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Down-regulated levels | nih.gov |
| Myeloperoxidase (MPO) Activity | Decreased activity | nih.gov |
| Oxidative Stress | Mitigated | nih.govnih.gov |
| Signaling Pathway | Modulated Nrf2/NF-κB | nih.govwikipedia.org |
Osteoporosis Models (e.g., OVX mouse model)
The potential of this compound to combat osteoporosis has been investigated using a rat model of postmenopausal osteoporosis, which is induced by ovariectomy (OVX). rrpharmacology.ru This model simulates the estrogen deficiency-driven bone loss seen in postmenopausal women. nih.govresearchgate.netnih.gov
In these studies, this compound treatment was shown to significantly alleviate bone loss. rrpharmacology.ru The underlying mechanism appears to be its protective effect on osteoblasts, the cells responsible for new bone formation. This compound was found to attenuate oxidative damage in osteoblasts by activating the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway. rrpharmacology.ru By activating this pathway, this compound helps to reduce the generation of intracellular reactive oxygen species (ROS) and restore the osteogenic potential of osteoblasts that have been compromised by oxidative stress. rrpharmacology.ru
Table 2: Effects of this compound in an Osteoporosis Rat Model
| Parameter | Observation | Reference |
|---|---|---|
| Bone Loss | Significantly alleviated | rrpharmacology.ru |
| Osteoblast Function | Restored osteogenic potential | rrpharmacology.ru |
| Oxidative Stress (ROS) | Down-regulated generation | rrpharmacology.ru |
| Signaling Pathway | Activated Nrf2/HO-1 | rrpharmacology.ru |
Pharmacokinetic and Metabolic Studies of this compound in vivo
This subsection describes the absorption, distribution, metabolism, and excretion profile of this compound in animal models. These pharmacokinetic parameters are crucial for understanding the compound's behavior within a biological system.
Bioavailability and Elimination Rate
Pharmacokinetic studies in rats have indicated that this compound exhibits low oral bioavailability and a high elimination rate. nih.gov When administered as a component of the traditional Chinese medicine formula Shuanghua Baihe tablets, the terminal elimination half-life of this compound was prolonged, and its maximum plasma concentration increased, suggesting that co-existing compounds can significantly influence its pharmacokinetic profile. nih.gov However, specific numerical values for the bioavailability and elimination half-life of pure this compound were not detailed in the reviewed literature.
Tissue Distribution (e.g., liver, kidney, heart, brain)
Tissue distribution studies have been conducted in mice to determine the primary organs where this compound accumulates after administration. The results of these studies showed that the liver was the main target organ for this compound distribution. Following the liver, the compound was distributed to the kidney, heart, and brain in decreasing order of concentration.
Table 3: Tissue Distribution of this compound in Mice
| Organ | Relative Concentration | Reference |
|---|---|---|
| Liver | Highest | |
| Kidney | High | |
| Heart | Medium | |
| Brain | Low |
Blood-Brain Barrier Permeability
Research has demonstrated that this compound is capable of traversing the blood-brain barrier. Following administration in mice, this compound was detected at relatively high concentrations in the brain, confirming its ability to penetrate this selective barrier.
Identification of Metabolites and Conjugates (e.g., glutathione (B108866) conjugates, cysteine conjugates)
The metabolism of this compound has been investigated both in vitro using rat and human liver microsomes and in vivo in mice. These studies have led to the identification of several metabolites and conjugates.
In vitro experiments identified three primary metabolites (M1-M3) and four glutathione (GSH) conjugates (M4-M7), which are formed from an ortho-benzoquinone reactive metabolite of this compound. The formation of these reactive metabolites was found to primarily involve the cytochrome P450 enzymes CYP3A4, CYP2C19, CYP2C9, and CYP2D6.
In vivo studies in mice confirmed the presence of the same seven metabolites and conjugates found in vitro. In addition to these, four cysteine conjugates (M8-M11) were also identified in the liver samples of mice treated with this compound. The detection of both glutathione and cysteine conjugates suggests that reactive metabolites of this compound can covalently bind to these endogenous thiols in vivo.
Table 4: Identified Metabolites and Conjugates of this compound
| Type | Identified Products | System | Reference |
|---|---|---|---|
| Metabolites | M1, M2, M3 | In Vitro & In Vivo (Mice) | |
| Glutathione Conjugates | M4, M5, M6, M7 | In Vitro & In Vivo (Mice) | |
| Cysteine Conjugates | M8, M9, M10, M11 | In Vivo (Mice) |
Cytochrome P450 (CYP) Isoform Involvement in Bioactivation
The hepatic metabolism of this compound, primarily mediated by the cytochrome P450 (CYP) enzyme system, is a critical area of study. While metabolic processes are often associated with detoxification, they can sometimes lead to the formation of reactive metabolites, a process known as bioactivation. nih.govmdpi.com
Research has identified that the bioactivation of this compound involves several CYP isoforms. Specifically, studies using human liver microsomes and recombinant CYP enzymes have pinpointed CYP3A4, CYP2C19, CYP2C9, and CYP2D6 as the main enzymes responsible for the formation of reactive ortho-benzoquinone metabolites of this compound. nih.govnih.gov The formation of various glutathione (GSH) conjugates (M4–M7) of these reactive metabolites is predominantly mediated by these isoforms. nih.gov For instance, the formation of M6 is largely attributed to CYP3A4, which accounts for 73.5% of its generation. nih.gov Similarly, CYP3A4, CYP2C19, and CYP2C9 are the primary mediators for the formation of M4 and M5. nih.gov The generation of M7 is mainly facilitated by CYP3A4, CYP2C19, and CYP2D6. nih.gov
Earlier investigations also highlighted the roles of CYP2C9 and CYP3A4 in the metabolism of this compound, leading to the formation of two metabolites, M-1 and M-2, respectively. nih.gov These studies further revealed that this compound can inhibit the activity of CYP3A4 and CYP2C9. nih.gov The inhibition of CYP3A4 was found to be noncompetitive, while the inhibition of CYP2C9 was competitive. nih.gov Additionally, this compound demonstrated time-dependent inhibition of CYP3A4. nih.gov
The involvement of multiple CYP isoforms in the bioactivation of this compound suggests that its metabolism could be influenced by co-administered drugs that are inhibitors or inducers of these enzymes, indicating a potential for drug-drug interactions. nih.gov
Drug-Drug Interactions (e.g., with Berberine (B55584) in Traditional Chinese Medicine formulas)
The potential for drug-drug interactions involving this compound is particularly relevant in the context of Traditional Chinese Medicine (TCM), where it is often used in formulas containing other herbal constituents. nih.govnih.gov One such interaction that has been studied is with berberine, a major bioactive component of Coptidis Rhizoma. nih.govcabidigitallibrary.org Both this compound and berberine are used for their anti-inflammatory properties. nih.govfrontiersin.org
Studies in rats have shown that berberine can significantly impact the pharmacokinetics of this compound. nih.govnih.gov Pre-treatment with berberine led to a reduction in the plasma concentration of this compound, with a decrease in the peak concentration and area under the concentration-time curve by approximately 60% and 50%, respectively. nih.govcabidigitallibrary.org This was accompanied by an increase in the apparent clearance of this compound. nih.govcabidigitallibrary.org The mechanism behind this interaction appears to be the induction of metabolic enzymes by berberine. nih.gov Specifically, berberine was found to increase the formation of three oxidative metabolites of this compound (M1-M3) in rat liver microsomes. nih.govcabidigitallibrary.org Furthermore, elevated activities of CYP2D6 and CYP1A2, and up-regulated expression of hepatic CYP2D6 were observed in rats treated with berberine. nih.govcabidigitallibrary.org
These findings suggest that the co-administration of this compound with berberine-containing herbal medicines may lead to a metabolic herb-drug interaction, potentially decreasing the therapeutic efficacy of this compound. nih.govcabidigitallibrary.org Conversely, another study on a TCM formula, Shuanghua Baihe tablets, which contains both this compound and berberine, found that the oral administration of the complete formula prolonged the elimination half-life of this compound and increased its bioavailability in rats. nih.gov When administered with berberine alone, the maximum plasma concentration and area under the curve of this compound increased significantly. nih.gov This suggests that while berberine plays a key role, other components in the formula also influence this compound's pharmacokinetics. nih.gov Berberine itself is known to inhibit CYP2D6, CYP2C9, and CYP3A4, which could explain the increased exposure to this compound in some contexts. integrativepharmacology.comnih.govdrugs.com
In vitro Studies on Cellular Mechanisms
In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms underlying the pharmacological effects of this compound. These studies have explored its impact on chondrocytes, macrophages, endothelial cells, and hepatic cells.
Chondrocytic Cell Studies
This compound has been investigated for its potential protective effects in the context of osteoarthritis, a degenerative joint disease characterized by cartilage degradation. nih.govmdpi.com Studies on chondrocytic cells, the primary cells in cartilage, have utilized a range of molecular biology techniques to assess the effects of this compound.
Using Cell Counting Kit-8 (CCK-8) assays, it was determined that this compound, at concentrations up to 4 μM, does not exhibit significant cytotoxicity to chondrocytes. nih.gov In models where chondrocytes are stimulated with interleukin-1β (IL-1β) to mimic inflammatory conditions, this compound has shown protective effects. nih.gov
Western blot and quantitative polymerase chain reaction (qPCR) analyses have revealed that this compound can inhibit the degradation of the extracellular matrix (ECM) and reduce the levels of pro-inflammatory factors. nih.gov Specifically, this compound was found to suppress the IL-1β-induced expression of matrix metalloproteinases (MMPs), which are key enzymes in cartilage breakdown. researchgate.net It also inhibited the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
Enzyme-linked immunosorbent assays (ELISA) have further confirmed that this compound reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from IL-1β-treated chondrocytes. nih.gov It also curbed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Immunofluorescence studies have provided insights into the signaling pathways modulated by this compound. nih.gov These studies have shown that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, by preventing the nuclear translocation of the p65 subunit. nih.gov The protective effects of this compound in chondrocytes appear to be mediated, at least in part, through the Nrf2/NF-κB signaling axis. nih.gov
Interactive Data Table: Effects of this compound on Chondrocytic Cells
| Cell Line | Assay | Treatment | Observed Effect | Reference |
| Chondrocytes | CCK-8 | This compound (0-32 μM) | No significant cytotoxicity up to 4 μM. nih.gov | nih.gov |
| IL-1β-treated Chondrocytes | Western Blot, qPCR | This compound (2, 4 μM) | Inhibited ECM degradation; Suppressed COX-2 and iNOS expression. nih.gov | nih.gov |
| IL-1β-treated Chondrocytes | ELISA | This compound (2, 4 μM) | Reduced secretion of TNF-α, IL-6, NO, and PGE2. nih.gov | nih.gov |
| IL-1β-treated Chondrocytes | Immunofluorescence | This compound (2, 4 μM) | Inhibited nuclear translocation of NF-κB p65. nih.gov | nih.gov |
RAW 264.7 Macrophage Studies
The anti-inflammatory properties of this compound have been extensively studied using the RAW 264.7 macrophage cell line. researchgate.net Macrophages play a crucial role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of various inflammatory mediators. researchgate.netnih.gov
Studies have consistently shown that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. researchgate.net This inhibition is a result of the suppression of inducible nitric oxide synthase (iNOS) expression at both the protein and mRNA levels, as demonstrated by Western blot and qPCR analyses. researchgate.net
Similarly, this compound has been found to reduce the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade that is responsible for the production of prostaglandins. researchgate.netnih.gov This effect has also been confirmed at both the protein and mRNA levels. researchgate.net
Furthermore, this compound has been shown to modulate the release of pro-inflammatory cytokines from activated macrophages. researchgate.netresearchgate.net It significantly decreases the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory effects of this compound in macrophages are linked to its ability to modulate signaling pathways, including the nuclear factor-erythroid-2-related factor 2 (Nrf2) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net
Interactive Data Table: Effects of this compound on RAW 264.7 Macrophages
| Assay | Treatment | Observed Effect | Reference |
| Griess Assay | LPS + this compound | Inhibited NO production. researchgate.net | researchgate.net |
| Western Blot | LPS + this compound | Suppressed protein levels of iNOS and COX-2. researchgate.net | researchgate.net |
| qPCR | LPS + this compound | Suppressed mRNA levels of iNOS and COX-2. researchgate.net | researchgate.net |
| ELISA | LPS + this compound | Reduced release of pro-inflammatory cytokines (e.g., TNF-α, IL-6). researchgate.net | researchgate.net |
Human Umbilical Vein Endothelial Cells (HUVECs) Studies
Human Umbilical Vein Endothelial Cells (HUVECs) serve as a valuable in vitro model for studying vascular biology and the effects of various compounds on the endothelium. mdpi.comnih.gov The endothelium plays a critical role in processes such as angiogenesis (the formation of new blood vessels) and inflammation. nih.gov
Studies have investigated the effects of this compound-containing extracts and their constituents on HUVECs. nih.gov For example, extracts from Corydalis yanhusuo, which contains this compound, have been shown to possess anti-angiogenic properties. nih.gov These extracts, along with the isolated compound berberine, were found to inhibit several key steps in angiogenesis, including the proliferation, migration, invasion, and tube formation of HUVECs induced by vascular endothelial growth factor (VEGF). nih.gov
The anti-angiogenic effects were linked to the inhibition of matrix metalloproteinase 2 (MMP2) expression at both the mRNA and protein levels. nih.gov This inhibition was shown to be mediated through the VEGF-triggered ERK1/2 signaling pathway. nih.gov While these studies focused on extracts and the co-occurring alkaloid berberine, they provide a basis for understanding the potential effects of this compound on endothelial cell function.
BRL-3A Cell Studies (Hepatic Cells)
BRL-3A cells, a cell line derived from rat liver, are used in toxicological and metabolic studies to assess the effects of compounds on hepatic cells. plos.orghsanmartino.it Given that the liver is a primary site of drug metabolism, understanding the interaction of this compound with hepatic cells is important. nih.govnih.gov
Studies on the metabolism of this compound have utilized liver microsomes, which are fractions of the endoplasmic reticulum from hepatocytes, to identify the enzymes involved in its biotransformation. nih.govnih.gov These studies indirectly point to the liver as a key organ in processing this compound. nih.gov
Furthermore, research into the potential hepatotoxicity of this compound has been conducted. nih.gov One study that investigated the metabolism and bioactivation of this compound also evaluated its effects on the liver in mice. nih.gov While the study found that this compound did not cause significant hepatotoxicity at the tested doses, it did note that the liver was a major target organ for its distribution. nih.gov In vitro studies using BRL-3A cells have shown that this compound can protect against hepatic ischemia-reperfusion injury by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation. researchgate.net Pre-treatment with an Nrf2 inhibitor counteracted the protective effects of this compound in these cells. researchgate.net
HepG2-C8 Cells (ARE Reporter Gene Activity)
In preclinical research, the human liver cancer cell line HepG2 is frequently utilized to study cellular responses to oxidative stress. bpsbioscience.comebi.ac.uk A specific variant, the NRF2/ARE responsive luciferase reporter HepG2 cell line, is engineered to monitor the activation of the Antioxidant Response Element (ARE) pathway. bpsbioscience.comsignosisinc.com This pathway is a critical mechanism for cellular defense against oxidative stress, primarily regulated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). signosisinc.com Under conditions of oxidative stress, NRF2 translocates to the nucleus, binds to the ARE sequence in the promoter region of various antioxidant genes, and initiates their transcription. signosisinc.com The reporter cell line contains a firefly luciferase gene under the control of ARE, meaning that an increase in luciferase activity directly correlates with the activation of the NRF2/ARE pathway. bpsbioscience.comsignosisinc.com
Functional assays using this cell line have been described, such as the induction of NRF2 in human HepG2 cells, to assess the activity of various compounds. ebi.ac.uk This model is considered ideal for investigating how substances trigger the antioxidant response pathway. signosisinc.com While the general methodology for using ARE-luciferase reporter gene assays in HepG2 cells is well-established for testing compounds, specific studies detailing the direct effects of this compound on ARE reporter gene activity in HepG2-C8 cells were not found in the provided research. ebi.ac.uksignosisinc.com
Pancreatic Stellate Cells
Pancreatic stellate cells (PSCs) are central to the development of pancreatic fibrosis, a key pathological feature of chronic pancreatitis. nih.govdocumentsdelivered.comnih.gov When activated, PSCs produce excessive extracellular matrix (ECM) proteins, leading to fibrosis. nih.govfrontiersin.org Research has identified this compound as a potential anti-fibrotic agent by studying its effects on these cells. nih.govdocumentsdelivered.com
In an in vitro study, this compound was shown to dose-dependently decrease the synthesis of collagen I in pancreatic stellate cells that had been stimulated with TGF-β1, a potent activator of PSCs. nih.govdocumentsdelivered.com Furthermore, this compound was found to inhibit the general activation of these cells. nih.govdocumentsdelivered.com The mechanism of action involves the inhibition of the NF-κB signaling pathway, a key inflammatory pathway, both in vitro and in vivo. nih.govdocumentsdelivered.com Further investigation identified Proteasome 26S Subunit, Alpha 2 (PSMA2) as a direct binding protein for this compound, and disruption of PSMA2 was shown to negate the anti-fibrotic effects of the compound. nih.govdocumentsdelivered.com These findings suggest that this compound may protect against chronic pancreatitis by alleviating pancreatic fibrosis through its interaction with PSMA2 and subsequent inhibition of PSC activation. nih.govdocumentsdelivered.com
BMMs (Bone Marrow Macrophages)
Bone marrow-derived macrophages (BMMs) are primary immune cells cultured from bone marrow progenitors in the presence of specific growth factors like Macrophage colony-stimulating factor (M-CSF). nih.gov These cells are crucial components of the innate immune system and are involved in a wide range of physiological and pathological processes, including inflammation and host defense. taylorandfrancis.comfrontiersin.orgresearchgate.net BMMs are frequently used in research to study macrophage function, gene expression, and their response to various stimuli. nih.govnih.gov They can be experimentally manipulated to assess processes like phagocytosis, cytokine release, and the effects of therapeutic agents. nih.govtaylorandfrancis.com However, based on available research, specific studies detailing the direct effects or interactions of this compound with bone marrow-derived macrophages have not been reported.
Melanoma Cell Lines (e.g., B16/F10, A375)
This compound has demonstrated significant anti-melanoma properties in preclinical studies using various melanoma cell lines. nih.govcabidigitallibrary.org Research has focused on its effects on murine melanoma cells (B16/F10) and human melanoma cells (A375). nih.govresearchgate.net
Studies have consistently shown that this compound impairs the growth of both B16/F10 and A375 melanoma cells in a concentration-dependent manner. nih.govcabidigitallibrary.orgresearchgate.net The primary mechanism behind this anti-cancer activity is the induction of significant oxidative stress. nih.govcabidigitallibrary.org this compound treatment leads to a strong generation of reactive oxygen species (ROS), which in turn causes DNA damage, evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. nih.govcabidigitallibrary.org
This ROS-dependent mechanism triggers two key cellular events:
Cell Cycle Arrest: Treatment with this compound results in the arrest of melanoma cells in the G2 phase of the cell cycle, which is associated with reduced activation of the cdc2 protein. nih.govcabidigitallibrary.org
Apoptosis: The compound induces apoptosis, or programmed cell death, in melanoma cells. nih.govcabidigitallibrary.org This is linked to an increased expression of the pro-apoptotic protein Bax and the executioner protein, cleaved caspase-3. nih.govcabidigitallibrary.org
The critical role of ROS in these processes was confirmed by experiments where a ROS scavenger, N-acetyl cysteine (NAC), was able to abolish this compound's effects on the cell cycle and apoptosis. nih.govcabidigitallibrary.org In addition to inhibiting proliferation, this compound was also found to suppress the anchorage-independent clone formation of B16/F10 and A375 cells. researchgate.net
Table 1: IC50 Values of this compound in Melanoma Cell Lines IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Treatment Duration | IC50 Value (μM) | Reference |
|---|---|---|---|
| B16/F10 | 24 hours | 12.87 | researchgate.net |
| B16/F10 | 48 hours | 6.16 | researchgate.net |
| A375 | 24 hours | 10.47 | researchgate.net |
| A375 | 48 hours | 5.56 | researchgate.net |
Toxicological Considerations in Preclinical Development
Cytotoxicity Assessments (e.g., CCK-8 assays, LDH activity)
Cytotoxicity assays are fundamental in preclinical drug development to determine the potential toxicity of a compound to cells. abcam.com Two common methods used are the Cell Counting Kit-8 (CCK-8) assay and the lactate (B86563) dehydrogenase (LDH) activity assay.
The CCK-8 assay is a colorimetric method used to determine the number of viable cells. tocris.combosterbio.com It utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan (B1609692) dye. tocris.combosterbio.com The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance at approximately 450 nm. bosterbio.com This assay is considered sensitive and reliable for assessing the cytotoxic effects of compounds and determining key parameters like the IC50 value. abcam.comnih.gov In studies on this compound, an MTS assay, which operates on a similar principle to CCK-8, was used to establish its IC50 values in melanoma and normal skin cells. researchgate.net
The LDH activity assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells. caymanchem.com LDH is a stable enzyme normally located in the cytosol that gets released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis. caymanchem.comnih.gov The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured colorimetrically. caymanchem.comnih.gov The amount of color is proportional to the amount of LDH released, indicating the level of cytotoxicity. caymanchem.com In one study, this compound pretreatment was found to decrease LDH activity in H/R-induced BRL-3A cells, suggesting a cytoprotective effect against hepatic ischemia/reperfusion injury in that specific model. researchgate.net
Hepatotoxicity Evaluation
Given that drugs and xenobiotics can cause liver toxicity, evaluating the potential hepatotoxicity of a new compound is a critical step in preclinical development. nih.govnih.gov This often involves both biochemical and histological assessments. ekb.eg
A study was conducted to specifically evaluate the hepatotoxicity of this compound in mice. nih.gov In this study, mice were orally administered this compound at various doses. nih.gov The evaluation included measuring the serum levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are common biomarkers for liver damage. nih.gov An increase in these enzymes typically indicates liver cell injury. ekb.eg
The results showed that 24 hours after administration, there were no significant differences in the serum and liver levels of ALT and AST between the control group and the groups treated with this compound. nih.gov Furthermore, histopathological examination of the liver tissues from the experimental groups revealed no pathological changes. nih.gov Based on these findings, the study concluded that this compound did not exhibit obvious hepatotoxicity or induce acute liver injuries at the dosages tested. nih.gov However, the same study noted that despite the lack of hepatotoxicity, phenomena such as abnormal behaviors and low body temperature appeared in the mice after drug administration, with some fatalities occurring, indicating other potential systemic toxicities. nih.gov
Table 2: Summary of this compound Hepatotoxicity Evaluation in Mice
| Parameter Assessed | Finding | Conclusion | Reference |
|---|---|---|---|
| Serum ALT and AST Levels | No significant difference compared to control group. | No obvious hepatotoxicity or acute liver injury at the tested dosages. | nih.gov |
| Liver Histopathology | No pathological changes observed in the liver. |
Acute Toxicity and Abnormal Behaviors in Animal Models
While comprehensive acute toxicity studies detailing the median lethal dose (LD50) of isolated this compound in animal models are not extensively documented in publicly available literature, some insights can be gleaned from research on extracts of Corydalis bungeana Turcz., the plant from which this compound is derived. Additionally, behavioral observations in animal models administered this compound for other pharmacological assessments provide preliminary information on its potential to induce abnormal behaviors.
Acute Toxicity Findings from Corydalis bungeana Turcz. Extracts
A study investigating the bioactivity of various extracts from Corydalis bungeana Turcz. included an acute oral toxicity assessment in mice. The findings indicated that both methanol (B129727) and chloroform (B151607) extracts exhibited toxic effects at high doses.
| Extract | Animal Model | LD50 (mg/kg BW) | Observed Effect |
| Methanol Extract | Mice | 1000.36 | Harmful effects |
| Chloroform Extract | Mice | 515 | Harmful effects |
| Data derived from a study on the extracts of Corydalis bungeana Turcz. and not on isolated this compound. researchgate.net |
It is crucial to note that these values pertain to crude extracts which contain a mixture of alkaloids and other phytochemicals, and not to purified this compound. Therefore, these LD50 values are not directly attributable to this compound itself but suggest a potential for toxicity at high concentrations of the plant's constituents.
In contrast, in vitro studies using cell viability assays have shown that this compound, along with acetylthis compound (B188575) and protopine, did not exhibit significant toxicity at concentrations up to 4 μM. nih.gov While this provides some indication of cellular tolerance, it does not directly translate to systemic toxicity in a whole organism.
Observations of Abnormal Behaviors in Animal Models
Preclinical studies investigating the therapeutic effects of this compound have incorporated behavioral assessments to monitor for any concurrent adverse effects on motor function and general behavior.
In a study evaluating the antinociceptive and anti-inflammatory properties of this compound, an open field test was conducted to assess its impact on natural locomotor activity in mice. The results from this test did not indicate any significant alterations in locomotor behavior following this compound administration, suggesting that at the tested doses for its therapeutic effects, it does not induce hyperactivity or sedation. nih.gov
Another study focusing on the neuropharmacological effects of dehydrocorydaline (B211579) (DHC), an alkaloid also isolated from Rhizoma corydalis, reported that its antinociceptive effects were not associated with changes in locomotor activity or motor responses in mice. researchgate.net While this finding is not directly on this compound, it contributes to the broader understanding of the behavioral profiles of alkaloids from this plant genus.
Summary of Behavioral Observations
| Test | Animal Model | Compound | Observation |
| Open Field Test | Mice | This compound | No significant change in natural locomotor activity. nih.gov |
| Locomotor Activity | Mice | Dehydrocorydaline | No significant changes in locomotor activity or motor responses. researchgate.net |
These findings suggest that this compound, at dosages explored for its anti-inflammatory and analgesic properties, does not appear to induce significant abnormal behaviors such as sedation or motor impairment in mice. However, the absence of dedicated, dose-escalation neurotoxicity studies means that a complete profile of potential behavioral effects at higher concentrations remains to be fully elucidated.
Vi. Structure Activity Relationship Sar Studies of Corynoline
Identification of Key Structural Features for Biological Activity
Corynoline (B1669448) is a hexahydrobenzo[c]phenanthridine-type alkaloid nih.gov. Its structure contains two 1,3-benzodioxole (B145889) functional groups, a secondary alcohol group, a cyclic acetal, and a tertiary amine nitrogen nih.govpsu.edu.
Research into the cell adhesion inhibitory activity of (d)-corynoline, for instance, has involved X-ray crystal structure analysis and molecular docking studies to understand its interaction with target molecules like ICAM-1 (intracellular adhesion molecule-1) nih.gov. A proposed model suggests that the polar atoms of (d)-corynoline are involved in hydrogen bonds or electrostatic interactions with functional residues of ICAM-1, which are believed to be necessary for binding with LFA-1 (leukocyte function-associated antigen-1) nih.gov. This indicates that the specific arrangement and polarity of atoms in the this compound structure play a significant role in its ability to inhibit cell adhesion nih.gov.
The presence of 1,3-benzodioxole groups in this compound has been noted as a structural alert in the context of metabolism and potential toxicity, as these groups can undergo metabolic activation psu.edu. This suggests that modifications to these moieties could impact not only activity but also metabolic fate.
Development of this compound Derivatives and Analogs
The development of derivatives and analogs of natural products like this compound is a common strategy in medicinal chemistry to optimize their therapeutic potential unict.itnih.gov. This involves chemical synthesis to introduce new functional groups or modify existing ones on the core this compound structure wikipedia.orggeorgiasouthern.edu.
While the search results did not provide specific details on the synthesis and characterization of a wide range of this compound derivatives, the general approach to developing alkaloid derivatives involves targeted modifications at various positions on the ring system and functional groups unict.itnih.gov. For example, modifications to the hydroxyl group, the amine nitrogen, or the benzodioxole rings could lead to novel compounds with altered biological profiles. Studies on other classes of compounds, such as quinoline (B57606) and cinnoline (B1195905) derivatives, illustrate the synthetic strategies used to create libraries of analogs for biological evaluation ekb.egnih.govrsc.orgmdpi.com.
Impact of Structural Modifications on Potency, Selectivity, and Bioavailability
For this compound's cell adhesion inhibitory activity, the difference in IC₅₀ values between (d)-corynoline (72.4 μM) and (l)-corynoline (156.7 μM) highlights the importance of stereochemistry for activity nih.gov. This indicates that the specific three-dimensional arrangement of atoms is crucial for effective binding to the target.
Regarding bioavailability, one study mentioned that this compound showed low bioavailability and a high elimination rate researchgate.net. While the specific structural features responsible for this were not detailed, modifications aimed at improving membrane permeability or reducing metabolism could potentially enhance bioavailability. For example, altering polarity or introducing groups that hinder metabolic enzymes could be explored.
The selectivity of a compound for a particular biological target over others is also influenced by its structure nih.gov. Minor structural changes can sometimes lead to significant differences in binding affinity to related proteins, thus improving selectivity and potentially reducing off-target effects. Although specific data on the impact of modifications on this compound's selectivity for different targets were not found, this is a key consideration in the design of derivatives.
Potency, or the strength of the biological effect, can be increased by modifying the structure to optimize interactions with the target site wikipedia.orgunict.itnih.gov. This might involve introducing groups that form stronger bonds or improve the fit within the binding pocket.
While detailed data tables specifically for this compound derivatives were not available in the search results, the principles observed in SAR studies of other compounds suggest that systematic modifications to the this compound scaffold would be necessary to fully understand and optimize its biological activities.
Vii. Therapeutic Potential and Drug Development Prospects of Corynoline
Corynoline (B1669448) as a Lead Compound for Novel Therapeutics
Natural products, including alkaloids like this compound, represent a valuable source of chemical diversity for drug discovery. researchgate.net Studies have identified this compound and its analog, acetylthis compound (B188575), as promising candidates with previously unknown anti-mitotic activity, highlighting their potential for development as novel anticancer drugs. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net The unique anti-mitotic mechanism of this compound, distinct from traditional spindle toxins, suggests an advantageous profile for chemotherapeutic applications. biorxiv.orgoatext.com Furthermore, research into the metabolism and bioactivation of this compound provides crucial information for understanding its pharmacological profile and potential for drug development. nih.gov
Potential Applications in Inflammatory Diseases (e.g., Osteoarthritis, Sepsis, Colitis)
This compound has demonstrated significant anti-inflammatory effects in various disease models. It has shown potential in alleviating osteoarthritis development by modulating the Nrf2/NF-κB pathway. nih.gov In lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells, this compound exhibited anti-inflammatory effects through activating Nrf2. medkoo.com Studies have also indicated that this compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, TNF-α, and IL-1β by suppressing ERK and p38 phosphorylation, regulated by the Nrf2/ARE pathway. researchgate.netresearchgate.net This suggests a broad application in inflammatory conditions. Specifically, this compound has shown promise in ameliorating DSS-induced mouse colitis, indicating a potential therapeutic strategy for ulcerative colitis. researchgate.net The anti-inflammatory properties of this compound are thought to be a key component of its therapeutic effects in various disorders. researchgate.netresearchgate.net
Research findings related to this compound's anti-inflammatory effects:
| Disease Model | Mechanism Involved | Key Findings | Source(s) |
| Osteoarthritis | Nrf2/NF-κB pathway modulation | Alleviates OA development, inhibits ECM degeneration, reduces pro-inflammatory factors. | nih.gov |
| LPS-stimulated HUVECs | Nrf2 activation | Exhibits anti-inflammatory effects. | medkoo.com |
| LPS-activated RAW264.7 cells | Nrf2/ARE and MAPK pathways | Reduces pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β). | researchgate.netresearchgate.net |
| DSS-induced mouse colitis (Ulcerative Colitis) | Nrf2 activation, NF-κB inhibition | Ameliorates colitis, down-regulates pro-inflammatory cytokines, mitigates oxidative stress. | researchgate.net |
The link between inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, and inflammatory arthritis, including reactive arthritis, further highlights the potential relevance of this compound's anti-inflammatory properties in treating associated joint manifestations. arck.orgjrd.or.krcrohnsandcolitis.org.uk
Role in Cancer Therapy and Anti-mitotic Drug Development
This compound and acetylthis compound have been identified as benzophenanthridine alkaloids with previously unknown anti-mitotic activity. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These compounds interfere with mitosis through a mechanism distinct from spindle toxins, offering a potential advantage for developing more potent and specific anticancer therapeutics. biorxiv.orgoatext.com Their pleiotropic effects on cell division include preventing chromosome congression, compromising the spindle checkpoint response, and blocking cytokinesis. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
This compound has demonstrated cytotoxic effects against various cancer cell lines. medkoo.com It potently impairs the growth of melanoma cells in a concentration-dependent manner, inducing G2 cell arrest and apoptosis through a reactive oxygen species (ROS)-dependent mechanism. nih.gov In vivo studies have shown that this compound significantly inhibits melanoma tumor growth. nih.gov The unique anti-mitotic activity of this compound warrants further investigation for its potential as a chemotherapeutic agent. biorxiv.org
Research findings related to this compound's anticancer activity:
| Cancer Type/Cell Line | Mechanism Involved | Key Findings | Source(s) |
| Melanoma (B16F10, A375) | ROS induction, G2 cell arrest, Apoptosis (Bax, cleaved caspase-3), DNA damage (γ-H2AX) | Potently impairs growth in vitro and inhibits tumor growth in vivo. | nih.gov |
| Various Cancer Cell Lines | Cytotoxic effects | Demonstrates cytotoxic activity. | medkoo.com |
| Cancer Cells (General) | Anti-mitotic activity (distinct from spindle toxins) | Prevents chromosome congression, compromises spindle checkpoint, blocks cytokinesis. | biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netoatext.com |
Prospects for Neurodegenerative Disorders
This compound is recognized for its neuroprotective properties. medkoo.com It has been identified as a reversible and noncompetitive acetylcholinesterase (AChE) inhibitor. medkoo.comresearchgate.net Inhibition of AChE is a therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, which involve cholinergic deficits. researchgate.net While this compound itself has shown AChE inhibitory effects, other compounds like corynoxine, an oxindole (B195798) alkaloid, have demonstrated neuroprotective effects in animal models of Parkinson's disease by inducing autophagy and diminishing neuroinflammation. nih.govnih.gov This suggests a broader potential for alkaloids from related plant sources in addressing neurodegenerative conditions. This compound's ability to traverse the blood-brain barrier, as observed in tissue distribution studies in mice, further supports its potential relevance for targeting the central nervous system in neurodegenerative disorder research. nih.gov
Application in Organ Protection (e.g., Liver, Heart, Pancreas)
Research indicates that this compound may offer protective effects on various organs. Studies have investigated its potential against hepatic ischemia-reperfusion (I/R) injury. researchgate.net While hepatotoxicity was not observed in mice at experimental dosages, tissue distribution studies showed the liver as a main target organ, alongside the kidney, heart, and brain. nih.gov This distribution pattern is relevant for exploring its protective effects in these organs.
More specifically, this compound has shown promise in protecting against chronic pancreatitis by binding to PSMA2 and alleviating pancreatic fibrosis. nih.gov In vitro, it reduces collagen I synthesis in pancreatic stellate cells and inhibits their activation. nih.gov In vivo studies in mice with chronic pancreatitis demonstrated that this compound could alleviate morphological disruption, reduce pancreatic weight, and inhibit the NF-κB signaling pathway. nih.gov This suggests this compound is a promising agent for the treatment of pancreatic fibrosis and chronic pancreatitis. nih.gov
The concept of organ protection against ischemic-reperfusion injury via signaling pathways is an active area of research, and some biomolecules and synthetic drugs have shown protective effects on organs like the heart, liver, and brain. researchgate.net this compound's effects on inflammation and oxidative stress could contribute to such protective mechanisms.
Research findings related to this compound's organ protection:
| Organ(s) Targeted | Condition Studied | Mechanism Involved | Key Findings | Source(s) |
| Liver | Hepatic Ischemia-Reperfusion (I/R) Injury | Investigated (specific mechanism not detailed) | Potential protective effects. researchgate.net Main target organ in tissue distribution. nih.gov | nih.govresearchgate.net |
| Pancreas | Chronic Pancreatitis, Pancreatic Fibrosis | Binding to PSMA2, NF-κB pathway inhibition | Alleviates pancreatic fibrosis, reduces collagen I synthesis, inhibits pancreatic stellate cell activation. nih.gov | nih.gov |
| Kidney, Heart, Brain | Tissue Distribution | Accumulation observed in tissue distribution study | Main target organs alongside the liver. nih.gov Potential relevance for protective effects. | nih.gov |
Challenges and Future Directions in Clinical Translation
The translation of promising preclinical findings for compounds like this compound into clinical applications faces several challenges. These include the need for rational design during research and development, the recruitment of representative preclinical models, and the careful design of clinical trials. nih.gov Developing specific and uniform regulatory protocols is also crucial. nih.gov
While this compound has shown efficacy in various in vitro and in vivo models, further research is needed to fully understand its pharmacokinetics, pharmacodynamics, and potential interactions. The observation that this compound can traverse the blood-brain barrier and accumulate in organs like the liver, kidney, heart, and brain, while not showing obvious hepatotoxicity at tested dosages, still necessitates further investigation into potential toxicity effects on these organs, as suggested by observed abnormal behaviors and mortality in mice at certain administration levels. nih.gov
Future directions for this compound research should focus on comprehensive toxicological profiling, detailed mechanistic studies in relevant disease models, and optimizing formulations for targeted delivery to improve efficacy and minimize potential off-target effects. Exploring structural modifications of this compound to enhance its potency, selectivity, and pharmacokinetic properties could lead to the development of novel drug candidates. The potential of this compound as a lead compound for various therapeutic areas, particularly in inflammation, cancer, and organ protection, warrants continued research efforts to overcome the challenges in its clinical translation and unlock its full therapeutic potential.
Viii. Conclusion and Future Research Avenues for Corynoline
Summary of Key Findings and Current Understanding of Corynoline (B1669448)
This compound is a naturally occurring isoquinoline (B145761) alkaloid isolated from various Corydalis species, including Corydalis incisa and Corydalis bungeana. wikipedia.orgwikidata.orgmdpi.comtmrjournals.com Research to date has revealed several promising pharmacological properties of this compound, primarily focusing on its anti-inflammatory, antioxidative, and potential antitumor activities. tmrjournals.comresearchgate.netresearchgate.net
A significant finding is this compound's ability to modulate inflammatory responses. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-induced cells. mdpi.comresearchgate.netresearchgate.netresearchgate.net This anti-inflammatory effect appears to be mediated, at least in part, through the activation of the nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the suppression of the mitogen-activated protein kinase (MAPK) pathways, specifically inhibiting the phosphorylation of p38 and JNK. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net this compound has also been shown to suppress NF-κB activation. researchgate.netresearchgate.net
Furthermore, this compound has demonstrated antioxidative properties, potentially by upregulating antioxidant enzymes like hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1) via the Nrf2 pathway. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net These effects contribute to its protective role against oxidative stress-induced damage in various cell types, including osteoblasts. nih.gov
Preliminary studies also suggest potential antitumor activity, with this compound showing inhibitory effects on the growth of certain cancer cells, such as melanoma cells. researchgate.net Additionally, this compound and its derivative, acetylthis compound (B188575), have been found to exhibit anti-mitotic activity, affecting cell division processes and inducing polyploidy in cancer cells, suggesting their potential as chemotherapeutic agents. biorxiv.org
This compound has also been identified as a reversible and noncompetitive acetylcholinesterase (AChE) inhibitor. wikipedia.orgresearchgate.netmedchemexpress.com
Here is a summary of some key reported activities and associated mechanisms:
| Activity | Mechanism(s) Involved | References |
| Anti-inflammatory | Nrf2/ARE pathway activation, MAPK pathway inhibition (p38, JNK), NF-κB inhibition, NLRP3 inflammasome inhibition | mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netacs.org |
| Antioxidative | Nrf2/ARE pathway activation, Upregulation of HO-1, NQO1 | mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net |
| Antitumor | Inhibition of cell growth, Anti-mitotic activity, Induction of polyploidy | researchgate.netbiorxiv.org |
| AChE Inhibition | Reversible and noncompetitive inhibition | wikipedia.orgresearchgate.netmedchemexpress.com |
| Hepatoprotective | Modulation of inflammatory reactions and lipid peroxidation | nih.gov |
| Osteoporosis | Activation of Nrf2/HO-1 pathway, Inhibition of osteoclastogenesis | nih.govyuntsg.com |
Gaps in Current Research and Unexplored Areas
Despite the promising findings, significant gaps remain in the current understanding of this compound. While several mechanisms have been proposed for its anti-inflammatory and antioxidative effects, a comprehensive and detailed understanding of all involved molecular targets and pathways is still needed. mdpi.comresearchgate.netnih.govresearchgate.net The specific interactions with various signaling molecules and transcription factors require further in-depth investigation. nih.gov
The antitumor potential of this compound has been indicated in initial studies, particularly its anti-mitotic effects, but the full spectrum of its anticancer activities, including efficacy against various cancer types and the precise mechanisms underlying its cytotoxicity and effects on cell cycle progression, are not yet fully elucidated. researchgate.netbiorxiv.org
Furthermore, while this compound has shown protective effects in models of specific diseases like osteoporosis and hepatic injury, its potential therapeutic applications in other inflammatory or oxidative stress-related conditions remain largely unexplored. nih.govresearchgate.netnih.gov The extent of its activity as an AChE inhibitor and its potential therapeutic relevance in neurological disorders also warrants further investigation beyond initial observations. wikipedia.orgresearchgate.netmedchemexpress.com
The pharmacokinetics and metabolism of this compound have been studied to some extent, including the identification of metabolites, but a complete picture of its absorption, distribution, metabolism, and excretion in different physiological conditions is still developing. researchgate.netnih.gov Understanding how this compound is processed by the body is crucial for assessing its bioavailability and potential for drug interactions.
Finally, while some studies touch upon the lack of significant cytotoxicity at certain concentrations, a comprehensive understanding of its long-term effects and potential interactions with other compounds is necessary for future therapeutic development. mdpi.comresearchgate.net
Recommendations for Future Academic Investigations
Future academic investigations into this compound should prioritize addressing the existing research gaps to fully understand its therapeutic potential and limitations.
Advanced Mechanistic Elucidation
Future research should focus on employing advanced molecular and cellular techniques to fully map the signaling pathways influenced by this compound. This includes detailed studies on its interaction with key proteins, enzymes, and transcription factors involved in inflammation, oxidative stress, and cell proliferation. Techniques such as proteomics, metabolomics, and advanced imaging could provide a more holistic view of its cellular effects. mdpi.comresearchgate.netnih.govresearchgate.net Further investigation into the specific mechanisms of its anti-mitotic activity and potential to induce polyploidy is also crucial for its development as an anticancer agent. biorxiv.org
Exploration of Combination Therapies
Given that many diseases involve complex pathological processes, exploring the potential of this compound in combination with existing therapies is a promising avenue. dermsquared.com Research could investigate synergistic effects with conventional anti-inflammatory drugs, antioxidants, or chemotherapeutic agents in relevant disease models. Studies should focus on understanding the mechanistic basis of any observed synergy and assessing the potential for reduced dosages of combined agents, which could mitigate side effects.
Development of Targeted Delivery Systems
To enhance the efficacy and reduce potential off-target effects of this compound, the development of targeted delivery systems is recommended. researchgate.netchoderalab.orgmdpi.cominrs.cajyoungpharm.org Research could explore the use of nanoparticles or other drug delivery platforms to specifically deliver this compound to affected tissues or cells, such as inflammatory sites or tumor cells. choderalab.orgmdpi.cominrs.cajyoungpharm.org This would involve studies on encapsulation efficiency, release kinetics, targeting mechanisms, and the in vivo behavior of such delivery systems.
Long-Term Efficacy and Safety Studies
While some studies have assessed the effects of this compound over relatively short periods in experimental models, comprehensive long-term studies are essential to evaluate its sustained efficacy and potential for chronic effects. researchgate.netdermsquared.com These studies should involve appropriate animal models to assess the long-term impact of this compound administration on disease progression, as well as potential cumulative effects on various organ systems. Such investigations are critical for translating the promising preclinical findings into potential clinical applications.
Investigation of Stereoisomer-Specific Activities
The biological activity of chiral molecules, including many natural products like alkaloids, is often highly dependent on their specific stereochemistry. Different stereoisomers can exhibit significantly different pharmacological profiles, ranging from variations in potency and efficacy to entirely different effects or even toxicity nih.govuni-regensburg.denih.govsolubilityofthings.com. This stereospecificity arises from the precise three-dimensional interactions between the chiral molecule and its biological targets, such as enzymes or receptors, which are themselves chiral uni-regensburg.delabster.comlibretexts.org.
This compound is a benzophenanthridine alkaloid with a complex structure containing multiple stereocenters wikipedia.orgwikidata.orgnih.gov. The reported absolute configuration of this compound is (5bR, 6S, 12bR) or (11S, 13R, 14R) depending on the numbering system used wikidata.orgnih.gov. Research into the biosynthesis of related alkaloids suggests that specific enzymatic processes can lead to the stereospecific formation of certain isomers. For instance, studies on Corydalis incisa callus tissues indicated that only the levorotatory form of N-methyl-meso-tetrahydrocorysaminium is stereospecifically metabolized into (-)-corycavine and this compound core.ac.uk. This highlights the role of stereochemistry in the natural production and transformation of these compounds.
While the biological activities of this compound, such as acetylcholinesterase inhibition, antineoplastic, and hepatoprotective effects, have been reported nih.govresearchgate.net, detailed studies specifically comparing the activities of different synthetic or isolated stereoisomers of this compound are less extensively documented in the immediate search results. However, the general principle of stereoisomer-specific activity in other chiral compounds, including other alkaloids and natural products, strongly suggests that the various stereoisomers of this compound are likely to possess distinct biological properties nih.govnih.govresearchgate.net.
For example, research on flavanonols, another class of natural products, demonstrated that (2R,3R) stereoisomers showed higher inhibitory activity on nitric oxide production in macrophage cells compared to their (2S,3S) counterparts researchgate.net. Similarly, studies on 3-Br-acivicin isomers revealed significant differences in antimalarial activity depending on the stereochemistry, suggesting a potential role for stereoselective uptake nih.gov. These examples underscore the critical need to investigate the activities of individual stereoisomers when studying chiral natural products like this compound.
Future research should focus on the synthesis and isolation of the different stereoisomers of this compound to enable a comprehensive evaluation of their individual biological activities. Techniques such as enantioselective synthesis and chiral chromatography can be employed to obtain stereochemically pure samples libretexts.orgutoronto.carsc.org. Once isolated, detailed in vitro and in vivo studies should be conducted to compare the pharmacological effects of each stereoisomer across the range of activities attributed to this compound, including acetylcholinesterase inhibition, cytotoxicity against various cancer cell lines, and potential anti-inflammatory or hepatoprotective effects.
Investigating the stereoisomer-specific activities would provide crucial data for understanding the structure-activity relationships of this compound and its potential therapeutic applications. This could lead to the identification of a specific stereoisomer with enhanced desired activity or reduced off-target effects, potentially improving its therapeutic index.
| Compound Name | Stereochemistry | Acetylcholinesterase Inhibition (IC₅₀) | Cytotoxicity (IC₅₀, Cell Line X) | Other Activity (e.g., Anti-inflammatory) |
| This compound Isomer A | (5bR, 6S, 12bR) | Value X µM | Value Y µM | Observed Effect 1 |
| This compound Isomer B | (5bS, 6R, 12bS) | Value Z µM | Value W µM | Observed Effect 2 |
| This compound Isomer C | (5bR, 6R, 12bS) | Value P µM | Value Q µM | Observed Effect 3 |
| This compound Isomer D | (5bS, 6S, 12bR) | Value R µM | Value S µM | Observed Effect 4 |
| Racemic this compound | Mixture | Value T µM | Value U µM | Combined Effects |
Note: The values and effects in this table are hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from stereoisomer-specific activity studies.
Such detailed investigations are essential for fully understanding the pharmacological potential of this compound and developing any stereoisomer as a potential therapeutic agent.
Q & A
Q. How can researchers integrate multi-omics data to map this compound's systemic effects?
- Workflow : Combine proteomics (LiP-SMap), metabolomics (LC-MS), and transcriptomics (scRNA-seq) datasets. Use bioinformatics tools like STRING for network analysis and GSEA for pathway mapping .
Tables for Reference
Table 1 : Key Parameters for this compound Antifibrotic Studies
Table 2 : Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
